molecular formula C32H50NO10P B15560059 Phoslactomycin E

Phoslactomycin E

Cat. No.: B15560059
M. Wt: 639.7 g/mol
InChI Key: VPPYLHODJVARBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source;  isolated from Streptomyces nigrescens SC-273

Properties

Molecular Formula

C32H50NO10P

Molecular Weight

639.7 g/mol

IUPAC Name

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] cyclohexanecarboxylate

InChI

InChI=1S/C32H50NO10P/c1-2-24-15-16-30(35)42-28(24)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)13-7-6-9-23-10-8-14-27(21-23)41-31(36)25-11-4-3-5-12-25/h6-7,9,13,15-18,23-29,34,37H,2-5,8,10-12,14,19-22,33H2,1H3,(H2,38,39,40)

InChI Key

VPPYLHODJVARBC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Phoslactomycin E: A Technical Overview of its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phoslactomycins are a family of natural products isolated from various species of Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites.[1] These compounds, characterized as polyketides, feature a distinctive chemical architecture that includes an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.[1][2] The structural diversity within the phoslactomycin family primarily arises from different acyl groups attached to the core structure.[1]

This technical guide focuses on Phoslactomycin E, a member of this family, and its analogs. It provides a comprehensive summary of their chemical and physical properties, biological activities with a focus on their mechanism of action, and detailed experimental protocols for their study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

The structures of Phoslactomycins A through F were elucidated based on physicochemical properties and extensive NMR studies.[2] These analyses confirmed the presence of the characteristic α,β-unsaturated δ-lactone, phosphate ester, conjugated diene, and cyclohexane moieties.[2] The primary structural differences among these analogs are found in the substituent attached to the cyclohexane ring.[2]

Table 1: Chemical and Physical Properties of Phoslactomycin Analogs

PropertyPhoslactomycin APhoslactomycin BPhoslactomycin CPhoslactomycin DPhoslactomycin I
Molecular Formula C₂₉H₄₆NO₁₀P[3]C₂₅H₄₀NO₈PC₃₀H₄₈NO₁₀P[4]C₃₁H₅₀NO₁₀PC₂₃H₃₅O₈P[5]
Molecular Weight 599.6 g/mol [3]513.568 g·mol⁻¹613.68 g/mol [4]627.7 g/mol 470.5 g/mol [5]
CAS Number 122856-25-1[3]122856-26-2159991-59-0[4]159991-60-3Not Available
IUPAC Name [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate[3](1E,3R,4R,6R,7Z,9Z)-3-(2-Aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl dihydrogen phosphateData Not AvailableData Not Available[10-cyclohexyl-3,6-dihydroxy-3-methyl-1-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)deca-1,7,9-trien-4-yl] dihydrogen phosphate[5]
Producing Organism(s) Streptomyces nigrescens[2]Streptomyces sp. HK-803, S. nigrescensS. nigrescens[4]S. nigrescensStreptomyces sp. MLA1839[6]

Note: Data for this compound is not fully available in the cited literature.

Biological Activity and Signaling Pathway

The primary and most significant biological activity of the phoslactomycin family is the potent and selective inhibition of serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that regulates a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] By inhibiting PP2A, phoslactomycins effectively lock substrate proteins in their phosphorylated state. This disruption of the cellular phosphorylation equilibrium leads to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting their therapeutic potential.[1]

Beyond their anticancer potential, phoslactomycins also exhibit significant antifungal and antibacterial activities.[2]

PP2A_Inhibition_Pathway Phoslactomycin's Impact on the PP2A Signaling Pathway cluster_cell Cellular Processes PLM This compound PP2A Protein Phosphatase 2A (PP2A) PLM->PP2A pProteins Phosphorylated Substrate Proteins (e.g., Akt, p53) Proteins Dephosphorylated Substrate Proteins pProteins->Proteins CellCycle Cell Cycle Progression pProteins->CellCycle Arrests Apoptosis Apoptosis pProteins->Apoptosis Induces Growth Cell Growth & Proliferation Proteins->Growth Promotes

Caption: Inhibition of PP2A by phoslactomycin leads to cell cycle arrest and apoptosis.

Experimental Protocols

Isolation and Purification of Phoslactomycins

The general workflow for obtaining phoslactomycins from their natural source involves fermentation, extraction, and chromatographic purification.

Isolation_Workflow Generalized Workflow for Phoslactomycin Production and Isolation Fermentation 1. Fermentation Streptomyces sp. culture in production medium (5-7 days) Harvest 2. Harvest & Extraction Centrifugation to separate mycelium. Solvent extraction (Methanol/Ethyl Acetate) Fermentation->Harvest Concentration 3. Concentration Crude extract obtained by vacuum evaporation Harvest->Concentration Fractionation 4. Fractionation Silica (B1680970) Gel Column Chromatography (e.g., Chloroform-Methanol gradient) Concentration->Fractionation Purification 5. Purification Reversed-Phase HPLC to isolate pure phoslactomycin analogs Fractionation->Purification Analysis 6. Structure Elucidation HRMS and NMR Spectroscopy Purification->Analysis

Caption: Generalized workflow for phoslactomycin production and purification.

Detailed Methodology:

  • Fermentation : A seed culture of the producing Streptomyces strain is prepared in a suitable medium and incubated at 28°C for 2-3 days with shaking. This is then used to inoculate a larger production medium, which is fermented for 5-7 days under controlled aeration and agitation.[1]

  • Extraction : The culture broth is harvested, and the mycelium is separated from the supernatant via centrifugation. The mycelial cake is extracted with an organic solvent like methanol, while the supernatant is extracted with a solvent such as ethyl acetate.[1]

  • Purification : The combined organic extracts are concentrated to yield a crude extract. This extract is first fractionated using silica gel column chromatography. Active fractions, identified by bioassays, are then pooled and subjected to further purification by reversed-phase high-performance liquid chromatography (HPLC) to isolate individual phoslactomycin analogs.[1]

Structure Elucidation

The chemical structures of isolated phoslactomycins are determined using a combination of modern spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS) : This technique is used to accurately determine the elemental composition and molecular weight of the compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of all atoms and the relative stereochemistry.[6]

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay quantifies the inhibitory activity of a compound against PP2A.

Principle : The assay measures the dephosphorylation of a synthetic substrate by recombinant PP2A. Active PP2A cleaves a phosphate group from the substrate (e.g., p-nitrophenylphosphate, pNPP), which generates a colored product (p-nitrophenol) that can be measured spectrophotometrically.[7][8] The presence of an inhibitor like this compound reduces the amount of colored product formed.

Protocol Outline :

  • Preparation : Prepare serial dilutions of the test compound (this compound) and a known PP2A inhibitor as a positive control (e.g., Okadaic Acid).

  • Reaction Setup : In a 96-well microplate, add the sample dilutions, the PP2A enzyme solution, and a reaction buffer. Allow a pre-incubation period for the inhibitor to bind to the enzyme.[7]

  • Initiation : Start the reaction by adding the pNPP substrate solution to all wells.[7]

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[7]

  • Measurement : Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be quantified using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Principle : This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol Outline :

  • Inoculum Preparation : Prepare a standardized suspension of fungal spores or conidia from a fresh culture.

  • Plate Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a standardized liquid culture medium (e.g., RPMI-1640).

  • Inoculation : Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation : Incubate the plate at a specified temperature (e.g., 35°C) for a duration dependent on the fungus being tested (typically 24-72 hours).

  • Endpoint Reading : Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometer. The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control well.

Conclusion

The phoslactomycins, including this compound, are a promising class of natural products with potent biological activities, primarily through the inhibition of the critical cellular regulator, PP2A. Their demonstrated antifungal, antibacterial, and antitumor potential makes them valuable lead compounds for drug discovery and development. Further research, including the complete structural elucidation of all analogs and the exploration of their biosynthetic pathways, will be crucial for realizing their full therapeutic potential, potentially through the engineered production of novel derivatives with enhanced pharmacological properties.

References

An In-depth Technical Guide to the Phoslactomycin E Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin E (PLM E) is a member of the phoslactomycin family of polyketide natural products, which are potent and selective inhibitors of protein phosphatase 2A (PP2A). This activity makes them promising candidates for the development of novel anti-cancer and anti-fungal agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery responsible for its production in Streptomyces species. The guide includes a summary of quantitative data, detailed experimental protocols for key research techniques, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this area.

Introduction

The phoslactomycins (PLMs) are a class of bioactive secondary metabolites produced by various Streptomyces species, most notably Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654. These compounds are characterized by a unique chemical scaffold featuring a phosphate (B84403) ester, a lactone ring, and a cyclohexanecarboxylic acid-derived side chain. Their primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes, including cell cycle progression and apoptosis. This compound is distinguished from other members of the family by the presence of a cyclohexanecarbonyl group at the C-18 position. Understanding the biosynthesis of this compound is crucial for the rational design of engineered strains with improved production titers and for the generation of novel analogs with enhanced therapeutic properties.

The Phoslactomycin Biosynthetic Gene Cluster

The biosynthesis of phoslactomycins is orchestrated by a large gene cluster, which has been identified and characterized in Streptomyces sp. HK-803 (a 75-kb region) and Streptomyces platensis SAM-0654. The gene cluster encodes a Type I polyketide synthase (PKS) system, enzymes for precursor biosynthesis, post-PKS modification enzymes, and regulatory proteins.

Table 1: Key Genes in the Phoslactomycin Biosynthetic Gene Cluster

Gene(s)Proposed FunctionOrganism
plm1-plm8Polyketide Synthase (PKS) modulesStreptomyces sp. HK-803
plmS2Cytochrome P450 monooxygenase (Hydroxylation of PLM B)Streptomyces sp. HK-803
plmS318-O-acyltransferase (Acylation of PLM G)Streptomyces sp. HK-803
chcA homologInvolved in cyclohexanecarboxyl-CoA (CHC-CoA) biosynthesisStreptomyces sp. HK-803
pnR1, pnR2Positive transcriptional regulators (LAL-family)Streptomyces platensis SAM-0654

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages: precursor synthesis, polyketide chain assembly, and post-PKS modifications.

Precursor Biosynthesis

The biosynthesis of the polyketide backbone of phoslactomycins requires two key precursors:

  • Cyclohexanecarboxyl-CoA (CHC-CoA): This serves as the starter unit for the PKS. The phoslactomycin gene cluster contains genes homologous to those in the ansatrienin biosynthetic gene cluster from Streptomyces collinus, which are responsible for the conversion of shikimic acid to CHC-CoA through a reductive pathway.

  • Ethylmalonyl-CoA and Malonyl-CoA: These are the extender units incorporated by the PKS modules.

Polyketide Chain Assembly

The core structure of phoslactomycins is assembled by a modular Type I PKS encoded by the plm1-plm8 genes in Streptomyces sp. HK-803. The PKS consists of a loading domain and seven extension modules that iteratively condense the starter and extender units to form the linear polyketide chain.

Post-PKS Modifications

Following its release from the PKS, the polyketide intermediate undergoes a series of enzymatic modifications to yield the final phoslactomycin analogs. The key steps leading to this compound are:

  • Formation of Phoslactomycin B: The initial polyketide product is processed to form Phoslactomycin B, a key intermediate.

  • Hydroxylation: The cytochrome P450 monooxygenase, PlmS2, catalyzes the hydroxylation of Phoslactomycin B at the C-18 position to produce Phoslactomycin G.

  • Acylation: The final step in this compound biosynthesis is the esterification of the C-18 hydroxyl group of Phoslactomycin G with cyclohexanecarbonyl-CoA. This reaction is catalyzed by the 18-O-acyltransferase, PlmS3.

Phoslactomycin_E_Biosynthesis Shikimic_acid Shikimic Acid CHC_CoA_Biosynthesis Cyclohexanecarboxyl-CoA (CHC-CoA) Biosynthesis Shikimic_acid->CHC_CoA_Biosynthesis CHC_CoA Cyclohexanecarboxyl-CoA CHC_CoA_Biosynthesis->CHC_CoA CHC_CoA2 Cyclohexanecarbonyl-CoA CHC_CoA_Biosynthesis->CHC_CoA2 PKS Polyketide Synthase (PKS) (plm1-plm8) CHC_CoA->PKS Starter unit Polyketide_Intermediate Linear Polyketide PKS->Polyketide_Intermediate Malonyl_CoA Malonyl-CoA / Ethylmalonyl-CoA Malonyl_CoA->PKS Extender units PLM_B Phoslactomycin B Polyketide_Intermediate->PLM_B Cyclization, Phosphorylation PlmS2 PlmS2 (P450) PLM_B->PlmS2 PLM_G Phoslactomycin G PlmS2->PLM_G Hydroxylation (C-18) PlmS3 PlmS3 (Acyltransferase) PLM_G->PlmS3 PLM_E This compound PlmS3->PLM_E Acylation CHC_CoA2->PlmS3 Acyl donor

Figure 1: The biosynthetic pathway of this compound.

Regulation of Phoslactomycin Biosynthesis

The production of phoslactomycins is tightly regulated at the transcriptional level. In S. platensis SAM-0654, two positive regulators, PnR1 and PnR2, have been identified. These belong to the Large ATP-binding regulators of the LuxR (LAL) family, a class of transcriptional activators often found in secondary metabolite gene clusters.

  • PnR2 is believed to act as a primary activator, controlling the expression of the structural biosynthetic genes.

  • PnR1 expression is, in turn, governed by PnR2, suggesting a hierarchical regulatory cascade.

LAL-type regulators are known to bind to conserved heptameric direct repeats in the promoter regions of their target genes. The binding of PnR1 and PnR2 to the promoter regions of the phoslactomycin biosynthetic genes initiates transcription, and the production of the antibiotic is likely triggered by specific environmental or developmental signals.

Regulatory_Pathway Environmental_Signals Environmental/Developmental Signals (e.g., nutrient limitation, cell density) PnR2 PnR2 (LAL-type regulator) Environmental_Signals->PnR2 Activates pnR1_promoter pnR1 promoter PnR2->pnR1_promoter Binds to heptameric repeats plm_promoters plm biosynthetic gene promoters PnR2->plm_promoters Binds to heptameric repeats PnR1 PnR1 (LAL-type regulator) pnR1_promoter->PnR1 Initiates transcription PnR1->plm_promoters Binds to heptameric repeats PLM_Biosynthesis Phoslactomycin Biosynthesis plm_promoters->PLM_Biosynthesis Initiates transcription

The Phoslactomycin Family: A Technical Guide to a Novel Class of Protein Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phoslactomycins (PLMs) are a family of natural products primarily produced by various species of Streptomyces. These polyketide-derived compounds have garnered significant interest within the scientific community due to their potent and selective inhibition of protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes. This technical guide provides a comprehensive overview of the phoslactomycin family, detailing their discovery, chemical structure, biosynthesis, and biological activities. Special emphasis is placed on their mechanism of action as PP2A inhibitors and their potential as therapeutic agents in oncology and infectious diseases. This document includes a compilation of available quantitative biological data, detailed experimental protocols for key assays, and visualizations of the pertinent biochemical pathways to serve as a valuable resource for researchers in the field.

Introduction: Discovery and Microbial Origins

The phoslactomycin family of natural products was first isolated from the fermentation broth of Streptomyces species.[1] These compounds are classified as polyketides and are characterized by a unique chemical scaffold that includes an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.[2] The structural diversity within the phoslactomycin family arises from variations in the acyl group attached to the core structure and other modifications, leading to a range of analogs designated as Phoslactomycin A, B, C, D, E, F, G, H, I, J, and K.[2][3]

The producing organisms are primarily actinomycetes belonging to the genus Streptomyces. Different species and strains have been identified as producers of specific phoslactomycin analogs, highlighting the rich biosynthetic diversity within this bacterial genus.

Chemical Structure and Diversity

The core structure of the phoslactomycins is a complex polyketide assembled by a type I polyketide synthase (PKS).[1] The general structure features a highly functionalized acyclic chain that incorporates a phosphate group, a conjugated diene, and a cyclohexane moiety, terminating in an α,β-unsaturated δ-lactone ring.

The various analogs of phoslactomycin differ primarily in the nature of the side chain attached to the core structure. For instance, the different acyl groups contribute to the structural and, consequently, the biological diversity of this family of natural products.

Biosynthesis of the Phoslactomycin Core

The biosynthesis of phoslactomycins is a complex process orchestrated by a type I polyketide synthase (PKS) multienzyme complex.[1] The biosynthetic gene cluster contains the necessary genes encoding the PKS modules, tailoring enzymes, and regulatory proteins.

The biosynthetic pathway can be summarized in the following key steps:

  • Initiation: The synthesis is initiated with a cyclohexanecarboxyl-CoA starter unit.

  • Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA and ethylmalonyl-CoA extender units by the PKS modules. Each module is responsible for one cycle of elongation and contains specific domains (ketosynthase, acyltransferase, ketoreductase, etc.) that determine the structure of the growing chain.

  • Tailoring: Following the assembly of the polyketide backbone, a series of post-PKS modifications occur, including phosphorylation, hydroxylation, and acylation, to generate the final diverse array of phoslactomycin analogs. Phoslactomycin B is a key intermediate that can be further modified to produce other PLMs.[1]

Phoslactomycin_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation (Type I PKS) cluster_tailoring Post-PKS Tailoring Cyclohexanecarboxyl-CoA Cyclohexanecarboxyl-CoA PKS_Modules PKS Modules (7 modules, 6 proteins) Cyclohexanecarboxyl-CoA->PKS_Modules Starter Unit Phosphorylation Phosphorylation (PnT1, PnT2) PKS_Modules->Phosphorylation Linear Polyketide Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Modules Extender Unit Ethylmalonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA->PKS_Modules Extender Unit PLM_B Phoslactomycin B Hydroxylation Hydroxylation (PlmS2) PLM_B->Hydroxylation Other_PLMs Other Phoslactomycins (A, C-F, etc.) Phosphorylation->PLM_B Acylation Acylation Hydroxylation->Acylation Acylation->Other_PLMs

Figure 1: Simplified biosynthetic pathway of the phoslactomycin family.

Biological Activities and Mechanism of Action

Phoslactomycins exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties.[4] Their primary molecular target is the serine/threonine protein phosphatase 2A (PP2A).[1]

Inhibition of Protein Phosphatase 2A (PP2A)

PP2A is a crucial tumor suppressor that plays a central role in regulating cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of various substrate proteins, leading to cell cycle arrest and apoptosis in cancer cells. Phoslactomycin A has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue, contributing to its potent inhibitory activity.[5] While phoslactomycins are potent inhibitors of PP2A, they are considered weaker than other natural product inhibitors like fostriecin (B16959) and cytostatin.[1] However, they exhibit high selectivity for PP2A over other phosphatases such as PP1 and PP5.[1]

PP2A_Signaling_Inhibition cluster_substrates PP2A Substrates cluster_outcomes Cellular Outcomes Phoslactomycin Phoslactomycin PP2A PP2A Phoslactomycin->PP2A Inhibits p_Substrates Phosphorylated Substrates (e.g., Akt, p53, c-Myc) PP2A->p_Substrates Dephosphorylates Substrates Dephosphorylated Substrates CellCycleArrest Cell Cycle Arrest p_Substrates->CellCycleArrest Apoptosis Apoptosis p_Substrates->Apoptosis

Figure 2: Mechanism of action of Phoslactomycin via PP2A inhibition.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of phoslactomycin analogs.

Table 1: Inhibition of Protein Phosphatase 2A (PP2A)

Phoslactomycin AnalogIC50 Value (µM)TargetReference
Phoslactomycin F4.7PP2A[6]

Table 2: Antifungal and Antibacterial Activity

Table 3: Cytotoxic Activity against Cancer Cell Lines

Specific IC50 values for the different phoslactomycin analogs against various cancer cell lines are not consistently reported in the literature. Their antitumor activity is primarily attributed to their inhibition of PP2A, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the phoslactomycin family.

Fermentation and Isolation of Phoslactomycins

The following is a generalized protocol for the production and isolation of phoslactomycins from Streptomyces species.

Fermentation_Isolation_Workflow Start Streptomyces Spores Seed_Culture Seed Culture (2-3 days, 28°C) Start->Seed_Culture Production_Culture Production Culture (5-7 days, 28°C) Seed_Culture->Production_Culture Harvest Harvest Culture Broth Production_Culture->Harvest Centrifugation Centrifugation Harvest->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Mycelium_Extraction Mycelial Extraction (Methanol/Acetone) Mycelium->Mycelium_Extraction Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Supernatant->Supernatant_Extraction Crude_Extract Crude Extract Mycelium_Extraction->Crude_Extract Supernatant_Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Chromatography Crude_Extract->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_PLMs Pure Phoslactomycins HPLC->Pure_PLMs

Figure 3: Generalized workflow for Phoslactomycin production and purification.

Detailed Methodology:

  • Fermentation:

    • Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain.

    • Incubate at 28°C for 2-3 days with shaking.

    • Inoculate a production medium with the seed culture.

    • Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.

  • Extraction:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.

    • Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.

    • Monitor the fractions for biological activity (e.g., antifungal or PP2A inhibition).

    • Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate individual phoslactomycin analogs.

In Vitro PP2A Inhibition Assay (p-Nitrophenyl Phosphate - pNPP Method)

This colorimetric assay measures the inhibition of PP2A activity by quantifying the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified recombinant PP2A enzyme

  • Phoslactomycin analog (or other inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • pNPP substrate solution (e.g., 10 mM in Assay Buffer)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the phoslactomycin analog in the Assay Buffer to achieve a range of final concentrations for IC50 determination.

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • 25 µL of Assay Buffer (for control) or phoslactomycin dilution.

    • 25 µL of purified PP2A enzyme solution (pre-diluted in Assay Buffer).

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 50 µL of pNPP Substrate Solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a phoslactomycin analog against a specific fungal strain.

Materials:

  • Phoslactomycin analog

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Fungal Inoculum: Grow the fungal strain in a suitable broth and adjust the concentration of the inoculum to a standardized density (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Prepare Drug Dilutions: Perform a serial two-fold dilution of the phoslactomycin analog in the culture medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well of the microplate containing the drug dilutions. Include a positive control (fungus without drug) and a negative control (medium only).

  • Incubation: Incubate the microplate at 35°C for 24-48 hours, depending on the fungal species.

  • Determine MIC: The MIC is the lowest concentration of the phoslactomycin analog that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Phoslactomycin analog

  • Cancer cell line (e.g., HeLa, Jurkat, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phoslactomycin analog and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The phoslactomycin family of natural products represents a promising class of bioactive compounds with significant therapeutic potential. Their potent and selective inhibition of PP2A makes them valuable tools for studying cellular signaling pathways and attractive lead compounds for the development of novel anticancer and antifungal agents. Further research is warranted to fully elucidate the structure-activity relationships within this family, which could guide the semi-synthesis or total synthesis of novel analogs with improved pharmacological properties. Moreover, a deeper understanding of their biosynthetic pathway may enable the use of synthetic biology approaches to engineer the producing strains for enhanced production of desired analogs or the generation of novel phoslactomycins. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into this fascinating and important class of natural products.

References

Phoslactomycin E Analogs and Derivatives: A Technical Guide to a Promising Class of PP2A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phoslactomycin E (PLM E) and its analogs, a class of natural products with significant potential in drug discovery and development. Phoslactomycins are potent and selective inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor. By targeting PP2A, these compounds offer a promising avenue for the development of novel therapeutics against cancer and other diseases. This document details their mechanism of action, summarizes their biological activities with quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

Phoslactomycins are a family of polyketide natural products produced by various species of Streptomyces. They share a common chemical scaffold featuring an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring. The structural diversity among the phoslactomycin family arises from different acyl groups attached to the C-18 hydroxyl group and other modifications to the core structure.

The primary molecular target of phoslactomycins is the catalytic subunit of PP2A.[1] Specifically, Phoslactomycin A has been shown to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac).[2] Inhibition of PP2A by phoslactomycins leads to the hyperphosphorylation of various downstream substrate proteins. This disruption of cellular signaling can induce cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these compounds.[1]

Quantitative Biological Activity

The biological activity of Phoslactomycin analogs is primarily assessed through their ability to inhibit PP2A and their cytotoxic effects on cancer cell lines. The following tables summarize the available quantitative data. It is important to note that comprehensive data for all analogs against a standardized panel of targets is not consistently available in the published literature.

Table 1: Inhibition of Protein Phosphatase 2A (PP2A) by Phoslactomycin Analogs and Related Compounds

CompoundTarget EnzymeIC50Reference(s)
Phoslactomycin FProtein Phosphatase 2A4.7 µM[3]
FostriecinProtein Phosphatase 2A1.4 ± 0.3 nM
CytostatinProtein Phosphatase 2A29.0 ± 7.0 nM
DephosphofostriecinProtein Phosphatase 2A>100 µM
DephosphocytostatinProtein Phosphatase 2A>100 µM

Table 2: Cytotoxicity of Phoslactomycin Analogs and Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference(s)
Phoslactomycin AL1210Leukemia0.46 µM[4]
Lactomycin AHeLaCervical Cancer> 40 µM[5]
Lactomycin BHeLaCervical Cancer> 40 µM[5]
Lactomycin CHeLaCervical Cancer> 40 µM[5]

Signaling Pathways Modulated by Phoslactomycins

Inhibition of PP2A by phoslactomycins has significant downstream consequences on multiple signaling pathways that are crucial for cell growth, proliferation, and survival. By preventing the dephosphorylation of key signaling proteins, phoslactomycins can effectively dysregulate these pathways in cancer cells.

G cluster_downstream Downstream Effects of PP2A Inhibition PLM This compound Analogs/Derivatives PP2A Protein Phosphatase 2A (PP2A) PLM->PP2A Inhibition Akt Akt PP2A->Akt Dephosphorylates (Inactivates) MAPK MAPK (ERK) PP2A->MAPK Dephosphorylates (Inactivates) Wnt β-catenin PP2A->Wnt Dephosphorylates (Promotes Degradation) Apoptosis Apoptosis PP2A->Apoptosis Induces Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Proliferation MAPK->Proliferation MAPK->Proliferation Wnt->Proliferation Wnt->Proliferation

Caption: Inhibition of PP2A by Phoslactomycins leads to hyperphosphorylation of pro-survival signaling proteins, ultimately promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phoslactomycin analogs and derivatives.

Fermentation and Isolation of Phoslactomycins

The following is a generalized protocol for the production and isolation of phoslactomycins from Streptomyces species.

G Start Inoculation of Streptomyces Spores Seed Seed Culture (2-3 days, 28°C) Start->Seed Production Production Fermentation (5-7 days, 28°C) Seed->Production Harvest Harvest Culture Broth Production->Harvest Separate Separate Mycelium and Supernatant Harvest->Separate Extract_M Extract Mycelial Cake (Methanol/Acetone) Separate->Extract_M Extract_S Extract Supernatant (Ethyl Acetate) Separate->Extract_S Combine Combine Organic Extracts Extract_M->Combine Extract_S->Combine Concentrate Concentrate to Crude Extract Combine->Concentrate Silica (B1680970) Silica Gel Chromatography Concentrate->Silica HPLC Reversed-Phase HPLC Silica->HPLC Isolated Isolated Phoslactomycin Analogs HPLC->Isolated

Caption: Generalized workflow for the production and purification of phoslactomycins.

Detailed Methodology:

  • Fermentation:

    • Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain.

    • Incubate at 28°C for 2-3 days with shaking.

    • Inoculate a production medium with the seed culture.

    • Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.

  • Extraction:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.

    • Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.

    • Monitor the fractions for antifungal or PP2A inhibitory activity.

    • Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual phoslactomycin analogs.

Total Synthesis of a Phoslactomycin Analog (General Strategy)

The total synthesis of phoslactomycins is a complex undertaking that typically involves a convergent approach.

G Fragment1 Synthesis of C1-C13 Fragment (Lactone moiety) Coupling Cross-Coupling Reaction (e.g., Stille or Suzuki) Fragment1->Coupling Fragment2 Synthesis of C14-C21 Fragment (Cyclohexane moiety) Fragment2->Coupling Deprotection Final Deprotection Steps Coupling->Deprotection PLM Phoslactomycin Analog Deprotection->PLM

Caption: Convergent synthetic strategy for a Phoslactomycin analog.

Key Synthetic Steps (Example: Phoslactomycin A):

  • C1-C13 Fragment Synthesis: Key steps include an asymmetric dihydroxylation and an Evans-Aldol reaction to establish the stereocenters of the lactone-containing portion of the molecule.

  • C14-C21 Fragment Synthesis: An asymmetric 1,4-addition to cyclohexenone is a crucial step in preparing the cyclohexane fragment.

  • Fragment Coupling: A CuTC-mediated Stille coupling is employed to join the C1-C13 alkenyl iodide fragment with the C14-C21 alkenyl stannane (B1208499) fragment.

  • Final Steps: The synthesis is completed with deprotection steps to reveal the final phoslactomycin analog.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay quantifies the inhibitory activity of compounds against PP2A.

Materials:

  • Recombinant human PP2A catalytic subunit (rhPP2Ac)

  • p-Nitrophenylphosphate (pNPP) as a substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the Phoslactomycin analog in the assay buffer.

  • In a 96-well plate, add the diluted compound, rhPP2Ac, and assay buffer.

  • Initiate the reaction by adding pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, L1210)

  • Complete cell culture medium

  • Phoslactomycin analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Phoslactomycin analogs for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This compound and its analogs represent a compelling class of natural products with significant therapeutic potential as PP2A inhibitors. Their ability to induce cell cycle arrest and apoptosis in cancer cells makes them attractive candidates for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation of these compounds. Future research should focus on the synthesis of novel derivatives with improved potency and pharmacokinetic properties, a more comprehensive evaluation of their efficacy in a broader range of cancer cell lines, and in vivo studies to validate their therapeutic potential in preclinical models. The elucidation of the structure-activity relationships within this class will be crucial for the rational design of next-generation PP2A-targeted therapies.

References

Methodological & Application

Phoslactomycin E: A Potent Inducer of Apoptosis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin E (PLM E) is a natural product derived from Streptomyces species that has garnered significant interest for its potent anti-cancer, anti-fungal, and anti-bacterial properties. Its primary mechanism of action involves the specific inhibition of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating key cellular processes such as cell cycle progression and apoptosis. By inhibiting PP2A, this compound disrupts cellular signaling pathways, leading to cell cycle arrest and programmed cell death in cancer cells. This document provides a detailed overview of the experimental application of this compound in a cell culture setting, including its mechanism of action, protocols for assessing its cytotoxic and apoptotic effects, and a summary of its known biological activities.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, a comprehensive table of quantitative data across various cancer cell lines cannot be provided at this time. Researchers are encouraged to perform dose-response experiments to determine the specific IC50 value for their cell line of interest. General findings suggest that Phoslactomycins exhibit cytotoxic effects in the micromolar range.

Signaling Pathway

The primary molecular target of this compound is Protein Phosphatase 2A (PP2A). PP2A is a complex enzyme involved in the dephosphorylation of numerous substrate proteins that regulate critical cellular functions. By inhibiting PP2A, this compound maintains the phosphorylated state of key proteins, leading to the activation of apoptotic pathways. One of the key downstream effects of PP2A inhibition is the modulation of the mTOR signaling pathway, which is central to cell growth, proliferation, and survival.

Caption: this compound inhibits PP2A, leading to apoptosis.

Experimental Protocols

The following are generalized protocols for evaluating the effects of this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Mammalian cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and membrane integrity.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for a specific time period (e.g., 24 or 48 hours). Include an untreated control and a vehicle control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Dose_Response 3. Dose-Response (MTT Assay) Cell_Culture->Dose_Response PLM_E_Prep 2. Prepare this compound Stock Solution PLM_E_Prep->Dose_Response IC50_Determination 4. Determine IC50 Dose_Response->IC50_Determination Apoptosis_Assay 5. Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Data_Analysis 6. Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis

Caption: Workflow for this compound cell-based assays.

Conclusion

This compound presents a promising avenue for anti-cancer drug development due to its specific inhibition of PP2A and subsequent induction of apoptosis. The protocols outlined in this document provide a foundational framework for researchers to investigate the cellular effects of this compound. Further studies are warranted to elucidate the full therapeutic potential of this natural compound.

Application Notes and Protocols: The Use of Phoslactomycin E in L1210 Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins are a group of natural products known for their potent inhibitory effects on Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1] Inhibition of PP2A can lead to the hyperphosphorylation and activation of pro-survival signaling pathways in cancer cells, ultimately inducing cell cycle arrest and apoptosis.[1] This document provides detailed application notes and protocols for the investigation of Phoslactomycin E in L1210 murine leukemia cells, a widely used model for hematological malignancies. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework based on the activity of related phoslactomycins and general protocols for L1210 cell-based assays.

Data Presentation

In Vitro Activity of Phoslactomycins against L1210 Leukemia Cells
CompoundTarget Cell LineIC50 (µM)Reference
Phoslactomycin AL1210 Leukemia0.46[1]
Phoslactomycin BL1210 LeukemiaNot readily available[1]
Phoslactomycin CL1210 LeukemiaNot readily available[1]
Phoslactomycin DL1210 LeukemiaNot readily available[1]
This compound L1210 Leukemia Not readily available [1]
Phoslactomycin FL1210 LeukemiaNot readily available[1]

Note: The table highlights a significant gap in the literature regarding the specific IC50 value of this compound against L1210 leukemia cells. The value for Phoslactomycin A is provided as a reference point for the potential potency of this class of compounds.

Signaling Pathway

The primary mechanism of action for phoslactomycins is the inhibition of Protein Phosphatase 2A (PP2A). PP2A plays a crucial role in regulating various signaling pathways involved in cell growth, proliferation, and apoptosis, including the MAPK/ERK and PI3K/Akt pathways.[1] By inhibiting PP2A, this compound can lead to the sustained phosphorylation and activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins, ultimately driving the cancer cell towards apoptosis.

Simplified Signaling Pathway of this compound in L1210 Cells cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway Growth Factor Receptor->MAPK/ERK Pathway Activates This compound This compound PP2A PP2A This compound->PP2A Inhibits PP2A->PI3K/Akt Pathway Dephosphorylates (Inhibits) PP2A->MAPK/ERK Pathway Dephosphorylates (Inhibits) Pro-apoptotic Proteins Pro-apoptotic Proteins PP2A->Pro-apoptotic Proteins Dephosphorylates (Inhibits) Pro-survival Proteins Pro-survival Proteins PI3K/Akt Pathway->Pro-survival Proteins Activates MAPK/ERK Pathway->Pro-survival Proteins Activates Apoptosis Apoptosis Pro-survival Proteins->Apoptosis Inhibits Pro-apoptotic Proteins->Apoptosis Induces

Caption: this compound inhibits PP2A, leading to apoptosis.

Experimental Protocols

L1210 Cell Culture

A generalized protocol for the culture of L1210 cells is as follows:

  • Cell Line: L1210 (murine leukemia)

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage every 2-3 days.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat L1210 cells (1 x 10^6 cells/mL) with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol determines the induction of apoptosis by this compound.

  • Cell Treatment: Treat L1210 cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow for In Vitro Analysis L1210 Cell Culture L1210 Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) L1210 Cell Culture->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Data Analysis Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for evaluating this compound in L1210 cells.

Conclusion

This compound, as a potential inhibitor of PP2A, represents an interesting compound for investigation in L1210 leukemia cells. The protocols and information provided in this document offer a foundational approach for researchers to explore its cytotoxic, cell cycle-modifying, and pro-apoptotic effects. Due to the current lack of specific data for this compound, further research is crucial to establish its precise in vitro activity and to validate the proposed mechanisms of action in this specific cancer cell line. The provided experimental workflows can guide the systematic evaluation of this and other phoslactomycin analogs.

References

Phoslactomycin E: Application Notes and Protocols for Antifungal Assays Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen that can cause severe and life-threatening infections, particularly in immunocompromised individuals. The increasing incidence of invasive aspergillosis, coupled with the emergence of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. Phoslactomycin E (PLME) is a polyketide metabolite isolated from Streptomyces species that has demonstrated a range of biological activities, including antifungal properties.[1] This document provides detailed application notes and protocols for conducting antifungal assays of this compound against Aspergillus fumigatus, including methodologies for determining its minimum inhibitory concentration (MIC) and assessing its cytotoxic effects on mammalian cells. Additionally, a potential signaling pathway affected by PLME is illustrated to provide a theoretical framework for its mechanism of action.

Quantitative Data Summary

The antifungal activity of this compound against various fungal species has been evaluated. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its efficacy.

Fungal SpeciesStrainMIC (µg/mL)
Aspergillus fumigatus IFO 5840 12.5
Candida albicansIFO 1385>100
Saccharomyces cerevisiaeIFO 0233>100
Cryptococcus neoformansIFO 0460>100
Trichophyton mentagrophytesIFO 546625
Microsporum gypseumIFO 823150

Table 1: Antifungal Spectrum of this compound (PLME). Data extracted from Mizuhara et al.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for the susceptibility testing of filamentous fungi.[2][3]

Materials:

  • This compound (PLME)

  • Aspergillus fumigatus strain (e.g., IFO 5840)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Hemocytometer

  • Sterile saline (0.85%) with 0.05% Tween 20

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Aspergillus fumigatus Inoculum:

    • Culture A. fumigatus on potato dextrose agar (B569324) (PDA) at 35°C for 5-7 days to obtain mature conidia.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Collect the upper suspension and adjust the conidial concentration to 1 x 10⁶ conidia/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final working inoculum of 2 x 10⁴ conidia/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of PLME in DMSO.

    • Perform serial twofold dilutions of PLME in RPMI 1640 medium in a separate 96-well plate to obtain a range of concentrations (e.g., from 100 µg/mL to 0.0975 µg/mL).

  • Assay Performance:

    • Add 100 µL of each PLME dilution to the wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the A. fumigatus inoculum to each well.

    • Include a positive control well (inoculum without PLME) and a negative control well (medium only).

    • Incubate the plate at 35°C for 48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of PLME that causes complete visual inhibition of growth. Alternatively, the growth can be assessed by measuring the optical density at 530 nm.

Cytotoxicity Assay using MTT Method

This protocol describes the assessment of PLME cytotoxicity against a mammalian cell line (e.g., HeLa or HepG2) to evaluate its selectivity.

Materials:

  • This compound (PLME)

  • Mammalian cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the mammalian cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of PLME in serum-free DMEM.

    • Remove the medium from the wells and add 100 µL of the PLME dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve PLME) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of PLME compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of PLME that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Aspergillus fumigatus Culture (PDA, 35°C, 5-7 days) B Harvest Conidia (Saline + Tween 20) A->B C Adjust Inoculum Concentration (1x10^6 conidia/mL) B->C D Prepare Working Inoculum (2x10^4 conidia/mL in RPMI) C->D G Add A. fumigatus Inoculum D->G E Prepare this compound Serial Dilutions F Dispense PLME Dilutions into 96-well Plate E->F F->G H Incubate (35°C, 48 hours) G->H I Visual or Spectrophotometric Reading H->I J Determine MIC I->J G cluster_pathway Cell Wall Integrity (CWI) Pathway cluster_outcome Outcome A Cell Wall Stress B PkcA A->B C Bck1 B->C D Mkk2 C->D E MpkA D->E F RlmA (Transcription Factor) E->F G Cell Wall Synthesis Genes F->G J Dysregulated Cell Wall Synthesis G->J H PP2A H->E Dephosphorylation (Inhibition of MpkA) I This compound I->H Inhibition K Hyphal Morphological Abnormalities J->K L Inhibition of Growth K->L

References

Phoslactomycin E: Application Notes and Protocols for Cell Cycle Arrest Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin E (PLM-E) belongs to a class of potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial enzyme that regulates numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] By inhibiting PP2A, this compound serves as a valuable tool for investigating the roles of this phosphatase in cell cycle control and as a potential therapeutic agent for diseases characterized by aberrant cell proliferation, such as cancer. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell cycle arrest studies.

Mechanism of Action

Phoslactomycins exert their biological effects primarily through the direct inhibition of the catalytic subunit of PP2A.[2][3] Phoslactomycin A (PLMA), a closely related analog, has been shown to bind directly to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), leading to the potent inhibition of its phosphatase activity.[3][4][5] This inhibition maintains the phosphorylated state of key cell cycle regulatory proteins, ultimately leading to a halt in cell cycle progression, often at the G2/M phase.[6][7][8] The sustained phosphorylation of PP2A substrates can disrupt the organization of the actin cytoskeleton and trigger downstream signaling cascades that culminate in cell cycle arrest and, in some cases, apoptosis.[2]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides data for the general class of phoslactomycins (PLMs) or specific analogs where noted. These values should be used as a starting point for experimental design, and optimization for specific cell lines and experimental conditions is highly recommended.

ParameterValueCompoundCell Line/SystemReference
PP2A Inhibition IC50 4.7 µMPLMsIn vitro assay[2]
Effective Concentration for Cytoskeletal Effects 10 µMPLM-FNIH/3T3[2]

Experimental Protocols

Herein, we provide detailed protocols for investigating the effects of this compound on the cell cycle of cultured mammalian cells.

Protocol 1: Determination of IC50 for Cell Viability

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, A549, Jurkat)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cells treated with this compound (and untreated controls)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Culture cells to 60-70% confluency and treat with this compound at the desired concentration (e.g., 1x, 2x, and 5x the determined IC50) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is for the detection of key G2/M phase regulatory proteins, Cyclin B1 and CDK1, by Western blotting to confirm the cell cycle arrest induced by this compound.

Materials:

  • Cells treated with this compound (and untreated controls)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described in Protocol 2.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Phoslactomycin_E_Signaling_Pathway cluster_0 Mechanism of Action PLM_E This compound PP2A Protein Phosphatase 2A (PP2A) PLM_E->PP2A inhibits Cell_Cycle_Arrest G2/M Phase Arrest PLM_E->Cell_Cycle_Arrest Phospho_Proteins Phosphorylated Cell Cycle Proteins (e.g., CDK1) PP2A->Phospho_Proteins dephosphorylates Cell_Cycle_Progression Cell Cycle Progression PP2A->Cell_Cycle_Progression Phospho_Proteins->Cell_Cycle_Progression promotes

Caption: this compound inhibits PP2A, leading to cell cycle arrest.

Experimental_Workflow Cell_Culture Cell Culture PLM_E_Treatment This compound Treatment Cell_Culture->PLM_E_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) PLM_E_Treatment->Cell_Viability Flow_Cytometry Flow Cytometry (PI Staining) PLM_E_Treatment->Flow_Cytometry Western_Blot Western Blot (Cyclin B1, CDK1) PLM_E_Treatment->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying this compound-induced cell cycle arrest.

G2_M_Checkpoint_Regulation cluster_1 Simplified G2/M Checkpoint Control PLM_E This compound PP2A PP2A PLM_E->PP2A Wee1_Myt1 Wee1/Myt1 Kinases PP2A->Wee1_Myt1 dephosphorylates (inactivates) Cdc25 Cdc25 Phosphatase PP2A->Cdc25 dephosphorylates (activates) CDK1_pY15 CDK1 (pY15) Inactive Wee1_Myt1->CDK1_pY15 phosphorylates (inhibits) Cdc25->CDK1_pY15 dephosphorylates (activates) CDK1_Active CDK1 Active CDK1_pY15->CDK1_Active MPF Mitosis Promoting Factor (MPF) CDK1_Active->MPF CyclinB Cyclin B1 CyclinB->MPF Mitosis Mitosis MPF->Mitosis

Caption: this compound can induce G2/M arrest by modulating PP2A targets.

References

Application Notes: Phoslactomycin E In Vivo Studies in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: A comprehensive review of publicly available scientific literature reveals a notable scarcity of in vivo studies specifically investigating Phoslactomycin E (PLM E) in murine models.[1] While the phoslactomycin family of natural products is recognized for its potent inhibition of Protein Phosphatase 2A (PP2A), preclinical evaluation in animal models for diseases like cancer is not extensively documented.[1]

This document provides an overview of the established mechanism of action for phoslactomycins and offers generalized, representative protocols for how a researcher might approach an in vivo study in a murine model based on common practices for this class of compounds. The specific protocols provided are hypothetical and synthesized from methodologies used for functionally related molecules, such as Fostriecin, which also targets PP2A.[1]

Mechanism of Action: PP2A Inhibition

Phoslactomycins exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase.[1][2] PP2A functions as a tumor suppressor by dephosphorylating and regulating key proteins involved in cell cycle progression, proliferation, and apoptosis.[1] Specifically, Phoslactomycin A (PLM A) has been shown to bind directly to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), leading to potent and selective inhibition.[3] By inhibiting PP2A, phoslactomycins can lead to the hyperphosphorylation of downstream targets in pro-survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1]

ERK Pro-Survival Kinases (e.g., ERK, Akt) Substrates Downstream Effectors (e.g., Bad, c-Myc) ERK->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis PP2A PP2A PP2A->ERK Dephosphorylates PLM This compound PLM->PP2A

Proposed signaling pathway of this compound.

Generalized Protocol: Anti-Tumor Efficacy in a Murine Xenograft Model

The following is a generalized protocol for assessing the anti-tumor efficacy of a compound like this compound in a murine model, based on common practices for evaluating PP2A inhibitors.[1]

2.1. Objective To evaluate the in vivo anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

2.2. Materials

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cell Line: A suitable cancer cell line (e.g., murine leukemia L1210, or a human line like HeLa or A549).[1]

  • Test Article: this compound, dissolved in a sterile, biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Vehicle Control: The vehicle solution without this compound.

  • Positive Control (Optional): A standard-of-care chemotherapy agent.

  • Reagents: Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), antibiotics, Trypsin-EDTA, Phosphate Buffered Saline (PBS), Matrigel (optional).

  • Equipment: Calipers, animal balance, sterile syringes and needles, cell counter, laminar flow hood.

2.3. Experimental Workflow

start Start: Acclimatize Mice (1 week) prep Prepare Tumor Cell Suspension (e.g., 5x10^6 cells in 100µL PBS) start->prep implant Subcutaneous Tumor Implantation (Flank) prep->implant measure Monitor Tumor Growth (Wait until ~100 mm³) implant->measure random Randomize Mice into Groups (n=8-10 per group) measure->random treat Initiate Treatment (e.g., Daily i.p. injection) random->treat monitor Monitor Daily: - Tumor Volume (Calipers) - Body Weight - Clinical Signs treat->monitor Repeat for 2-3 weeks monitor->treat end Endpoint Criteria Met: - Tumor > 2000 mm³ - >20% Body Weight Loss - Study Duration Reached monitor->end Check collect Euthanize & Collect Tissues: - Tumors - Blood - Organs end->collect analyze Data Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis collect->analyze finish End of Study analyze->finish

Generalized workflow for in vivo anti-tumor efficacy testing.

2.4. Step-by-Step Procedure

  • Animal Acclimatization: House mice for at least one week under standard laboratory conditions before the start of the experiment.

  • Cell Culture: Maintain the selected cancer cell line in appropriate culture medium supplemented with FBS and antibiotics.[1]

  • Tumor Implantation:

    • Harvest cells during their exponential growth phase.

    • Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow. Begin caliper measurements every 2-3 days once tumors are palpable.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Grouping:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, PLM E Low Dose, PLM E High Dose).

  • Drug Administration:

    • Administer this compound (or vehicle) to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage). The treatment schedule could be daily or every other day for a period of 2-3 weeks.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and mouse body weight at least twice weekly.[1]

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or appearance).[1]

  • Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if mice exhibit significant toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Data Presentation and Analysis

All quantitative data should be collected and summarized for analysis. The primary efficacy metric is typically Tumor Growth Inhibition (TGI).

3.1. Tumor Growth Inhibition (TGI)

TGI is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

  • ΔT: Change in mean tumor volume for the treated group.

  • ΔC: Change in mean tumor volume for the control group.

3.2. Representative Data Tables

While no specific in vivo data exists for this compound, results would be presented in tables similar to these.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment Group Dose (mg/kg) Dosing Schedule Mean Final Tumor Volume (mm³) ± SEM TGI (%) Mean Body Weight Change (%) ± SEM
Vehicle Control - Daily, i.p. 1850 ± 210 - -2.5 ± 1.5
This compound 10 Daily, i.p. 980 ± 150 47.0 -5.1 ± 2.0

| this compound | 25 | Daily, i.p. | 550 ± 95 | 70.3 | -9.8 ± 2.5 |

Table 2: In Vitro Activity of Phoslactomycin Analogs (for reference)

Compound Target Cell Line IC₅₀ (µM) Reference
Phoslactomycin A L1210 Leukemia 0.46 [1]

| Phoslactomycins B-F | L1210 Leukemia | Not Available |[1] |

Disclaimer: The protocols and data presented are generalized and for illustrative purposes only. Any in vivo study of this compound would require rigorous dose-finding and toxicity studies to establish a safe and effective therapeutic window. Further preclinical studies are warranted to assess the therapeutic potential of phoslactomycins.[1]

References

Application Notes and Protocols: Phoslactomycin E Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins (PLMs) are a family of natural products isolated from Streptomyces species that have garnered significant interest for their diverse biological activities, including antifungal, antibacterial, and antitumor properties[1][2]. This family of compounds, designated as PLM A through G, primarily functions through the inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical regulator of numerous cellular processes[1][3][4]. Phoslactomycin E (PLM E), a member of this family, has demonstrated notable antifungal activity against a range of fungi, including phytopathogenic species such as Botrytis cinerea and Alternaria kikuchiana, as well as the opportunistic human pathogen Aspergillus fumigatus[5][6].

These application notes provide a detailed protocol for testing the antifungal activity of this compound, enabling researchers to assess its efficacy against various fungal strains. The provided methodology is based on established standards for antifungal susceptibility testing (AFST) and is designed to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

The primary molecular target of the phoslactomycin family is the serine/threonine protein phosphatase 2A (PP2A)[1]. PP2A plays a crucial role in the regulation of cell cycle progression, signal transduction, and the organization of the cellular cytoskeleton[3][7]. By inhibiting PP2A, phoslactomycins disrupt these essential cellular functions, leading to cell cycle arrest and apoptosis in susceptible organisms[1]. In fungi, this disruption of cellular signaling and cytoskeletal dynamics is believed to be a key contributor to the observed antifungal effects[7][8].

Proposed Signaling Pathway of this compound Antifungal Activity PLME This compound PP2A Protein Phosphatase 2A (PP2A) PLME->PP2A inhibits Inhibition Inhibition Actin Actin Cytoskeleton Regulation PP2A->Actin regulates FungalGrowth Normal Fungal Growth and Proliferation Actin->FungalGrowth is essential for Inhibition->Actin leads to Inhibition->FungalGrowth ultimately inhibiting Disruption Disruption Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup Prep_PLME Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_PLME->Serial_Dilution Prep_Inoculum Prepare Standardized Fungal Inoculum Add_Inoculum Add Fungal Inoculum to all Wells Prep_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubation Incubate Plate (e.g., 24-48h at 35°C) Add_Inoculum->Incubation Read_Results Determine MIC (Visual or Spectrophotometric) Incubation->Read_Results Data_Analysis Data Analysis and Reporting Read_Results->Data_Analysis

References

Troubleshooting & Optimization

Phoslactomycin E solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phoslactomycin E. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving phoslactomycins.[1] It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in high-purity DMSO to achieve a desired concentration, for example, 10 mM. It is crucial to ensure the compound is fully dissolved. For aqueous-based experiments, a common practice is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

Q3: What are the best practices for storing this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Studies on general compound stability in DMSO suggest that most compounds remain stable for extended periods under these conditions.[4][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q4: Is this compound stable in DMSO?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving in DMSO. 1. Insufficient solvent volume. 2. Low-quality DMSO. 3. Compound has precipitated out of solution.1. Increase the volume of DMSO incrementally. 2. Use anhydrous, high-purity DMSO. 3. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.
Precipitation observed after adding DMSO stock to aqueous buffer. 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. The percentage of DMSO in the final solution is too low to maintain solubility.1. Lower the final concentration of this compound in the aqueous medium. 2. Increase the percentage of DMSO in the final solution, ensuring it remains compatible with your experimental system (typically ≤0.5%).
Inconsistent experimental results. 1. Degradation of this compound in the stock solution. 2. Inaccurate concentration of the stock solution.1. Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles by using aliquots. 2. Verify the concentration of your stock solution using an appropriate analytical method if possible.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Visual Guides

G cluster_workflow Experimental Workflow: Preparing this compound Working Solution start Start: Solid this compound weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock aliquot Aliquot and Store at -20°C/-80°C stock->aliquot dilute Dilute with Aqueous Buffer stock->dilute working Final Working Solution dilute->working

Caption: Workflow for preparing this compound working solution.

G cluster_troubleshooting Troubleshooting Solubility Issues issue Issue: Solubility Problem check_solvent Is DMSO Anhydrous and High-Purity? issue->check_solvent use_fresh_dmso Action: Use Fresh, High-Purity DMSO check_solvent->use_fresh_dmso No check_concentration Is Concentration too High? check_solvent->check_concentration Yes reduce_concentration Action: Reduce Concentration check_concentration->reduce_concentration Yes check_precipitation Precipitation in Aqueous Buffer? check_concentration->check_precipitation No increase_dmso_percent Action: Increase Final DMSO % (if possible) check_precipitation->increase_dmso_percent Yes sonicate Action: Gentle Warming/Sonication check_precipitation->sonicate No

Caption: Troubleshooting flowchart for this compound solubility.

References

Phoslactomycin E Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Phoslactomycin E under various pH and temperature conditions. The following question-and-answer format addresses common issues and provides guidance for handling and storage to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of Phoslactomycins. Studies on Phoslactomycin B were conducted at 30°C and 50°C, indicating that the compound's stability is temperature-dependent.[1] For long-term storage of this compound solutions, it is recommended to store aliquots at -20°C.[2] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation.[2]

Q3: What are the recommended storage conditions for solid this compound and its stock solutions?

For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2]

Stock solutions should be prepared in a suitable solvent, such as DMSO or ethanol, and aliquoted into single-use vials to minimize freeze-thaw cycles.[2] These aliquots should also be stored at -20°C.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity. Degradation of this compound due to improper storage or handling.- Ensure solid compound and stock solutions are stored at -20°C, protected from light and moisture.[2]- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Verify the pH of your experimental buffer is close to 6.6.[1][2]
Precipitate formation in aqueous solutions. Poor solubility or compound degradation.- Ensure the final concentration in aqueous buffer does not exceed the solubility limit.- Confirm the pH of the buffer is optimal for stability.
Gradual loss of activity in a multi-day experiment. Instability of this compound in the experimental medium at the incubation temperature.- Consider preparing fresh dilutions of this compound for each day of the experiment.- If possible, conduct experiments at a lower temperature to slow down potential degradation.

Experimental Protocols

pH Stability Assessment of Phoslactomycin Analogs

This protocol is based on the methodology used for studying Phoslactomycin B stability and can be adapted for this compound.[1]

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10.

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Incubate the samples at controlled temperatures (e.g., 30°C and 50°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the degradation by mixing the aliquot with a suitable solvent or by freezing.

  • Analysis: Analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation rate.

Degradation Pathway

Studies on Phoslactomycin B indicate distinct degradation pathways under acidic and basic conditions.[1]

  • Acid-Catalyzed Degradation: Under acidic conditions, the primary degradation mechanism involves a dehydration step.[1]

  • Base-Catalyzed Degradation: Under basic conditions, the main degradation pathway is the hydrolysis of the α,β-unsaturated lactone.[1]

These degradation products have been shown to have significantly reduced biological activity.[1]

G Phoslactomycin Degradation Pathway PLM This compound Acid Acidic Conditions (pH < 6.6) PLM->Acid Base Basic Conditions (pH > 6.6) PLM->Base Dehydration Dehydration Products Acid->Dehydration Hydrolysis Lactone Hydrolysis Products Base->Hydrolysis Inactive Reduced Biological Activity Dehydration->Inactive Hydrolysis->Inactive G This compound Stability Assessment Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) prep_samples Prepare this compound Solutions prep_buffers->prep_samples incubate Incubate at Different Temperatures prep_samples->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze data Determine Degradation Rate analyze->data

References

Technical Support Center: Phoslactomycin E Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming low titers of Phoslactomycin E (PLM E) during fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during PLM E fermentation in a question-and-answer format.

Q1: My Streptomyces culture shows good biomass growth, but little to no this compound production. What are the possible causes and solutions?

A1: This is a common issue in secondary metabolite production. Here are the potential causes and recommended troubleshooting steps:

  • Nutrient Limitation or Imbalance: Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient, such as phosphate (B84403) or a specific carbon or nitrogen source.

    • Solution: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon sources (e.g., glucose, glycerol, soluble starch) and nitrogen sources (e.g., soybean meal, peptone, yeast extract). A fed-batch strategy can also be employed to maintain optimal nutrient levels throughout the fermentation.

  • Unfavorable pH: The optimal pH for Streptomyces growth may differ from the optimal pH for secondary metabolite production.

    • Solution: Monitor and control the pH of your culture throughout the fermentation. The ideal pH for PLM E production should be determined empirically but typically falls within the neutral to slightly alkaline range (pH 6.5-8.0) for Streptomyces. Implement a pH control strategy using appropriate buffers or automated addition of acid/base.

  • Inadequate Dissolved Oxygen (DO) Levels: Oxygen is critical for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites, including polyketides like PLM E.

    • Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. The optimal DO level can vary, but it's crucial to avoid oxygen limitation, especially during the exponential growth and early stationary phases. Monitor DO levels online and adjust agitation and aeration rates as needed. A minimum DO concentration of around 20% saturation is often required for high production rates.

Q2: I am observing a mixture of different Phoslactomycin analogs, which complicates purification and reduces the yield of PLM E. How can I improve the selective production of PLM E?

A2: The production of multiple analogs is a result of post-polyketide synthase (PKS) modifications. To enhance the selective production of PLM E, consider the following strategies:

  • Genetic Engineering: The Phoslactomycin biosynthetic gene cluster contains genes encoding for tailoring enzymes, such as cytochrome P450 monooxygenases, that modify the core phoslactomycin structure.

    • Solution: Identify the specific genes responsible for the modifications that lead to analogs other than PLM E. For example, the hydroxylation of the cyclohexanecarboxylic acid (CHC) side chain of Phoslactomycin B is catalyzed by the enzyme PlmS2.[1] Creating a knockout mutant of the corresponding gene can lead to the selective production of a specific analog.[1][2] A similar strategy could be developed to favor the production of PLM E by identifying and modifying the relevant tailoring enzyme genes.

  • Precursor-Directed Biosynthesis: The availability of specific precursors can influence the final product profile.

    • Solution: Supplement the fermentation medium with precursors specific to the PLM E structure. The core structure of phoslactomycins is derived from a cyclohexanecarboxylic acid (CHC) primer and extender units like ethylmalonyl-CoA.[1][3] While this is a more advanced technique, exploring the addition of specific side-chain precursors could potentially favor the synthesis of PLM E.

Q3: My Streptomyces culture is growing poorly or very slowly. What should I do?

A3: Poor growth can be attributed to suboptimal physical fermentation parameters or issues with the inoculum.

  • Suboptimal Physical Parameters:

    • Solution: Optimize the temperature, agitation, and aeration rates for your specific bioreactor setup. A temperature of around 28-30°C is generally suitable for most Streptomyces species.[4] Agitation and aeration should be adjusted to ensure adequate mixing and oxygen supply without causing excessive shear stress on the mycelia.

  • Inoculum Quality:

    • Solution: Standardize your seed culture preparation. Ensure a consistent spore concentration, age of the culture, and growth medium. Use a well-defined protocol for inoculum development to ensure a healthy and active seed culture for inoculating the production fermenter.

Frequently Asked Questions (FAQs)

Q1: What are the producing organisms of this compound?

A1: this compound is a polyketide natural product produced by various species of actinomycetes, primarily belonging to the genus Streptomyces. Known producing strains include Streptomyces sp. HK-803, Streptomyces nigrescens SC-273, and Streptomyces sp. CMB-MW079.[4]

Q2: How can I quantify the concentration of this compound in my fermentation broth?

A2: The most common method for quantifying PLM E is High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: The fermentation broth should be separated into supernatant and mycelium. Both fractions should be extracted with an organic solvent like ethyl acetate (B1210297) or methanol (B129727). The extracts are then combined, dried, and redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Conditions: A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of water (often with 0.1% formic acid) and acetonitrile (B52724). Detection is usually performed using a UV detector. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Q3: What are the key precursors for the biosynthesis of this compound?

A3: Phoslactomycins are polyketides. Their biosynthesis starts with a cyclohexanecarboxyl-CoA (CHC-CoA) starter unit and involves the sequential addition of extender units such as malonyl-CoA and ethylmalonyl-CoA by a Type I polyketide synthase (PKS) system.[1][3]

Quantitative Data Summary

Table 1: General Fermentation Parameters for Streptomyces Secondary Metabolite Production

ParameterRecommended RangeNotes
Temperature28-30°CSpecies-dependent, optimization may be required.
pH6.5 - 8.0Critical for secondary metabolite production phase.
Dissolved Oxygen (DO)> 20% saturationContinuous monitoring and control are crucial.
Agitation200-400 rpmDependent on bioreactor geometry and scale.
Fermentation Time5-7 daysTiter should be monitored daily to determine optimal harvest time.

Experimental Protocols

1. General Fermentation Protocol for Phoslactomycin Production

This protocol provides a general framework. Optimization for your specific Streptomyces strain is recommended.

  • Seed Culture Preparation:

    • Prepare a seed medium (e.g., ISP-2 medium: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, pH 7.2).

    • Inoculate the seed medium with spores or a mycelial suspension of the Streptomyces strain.

    • Incubate at 28°C for 2-3 days with shaking (e.g., 200 rpm).

  • Production Fermentation:

    • Prepare the production medium. A starting point could be a medium containing soluble starch (3%), peptone (0.75%), yeast extract (0.025%), and soybean meal (1%).[5]

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Conduct the fermentation in a bioreactor for 5-7 days at 28°C.

    • Maintain the pH between 6.5 and 7.5 using automated addition of acid/base.

    • Control the dissolved oxygen level above 20% by adjusting agitation and aeration rates.

2. Extraction and Purification of Phoslactomycins

  • Extraction:

    • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the mycelial cake with methanol or acetone.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Combine all organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography using a gradient of chloroform-methanol to fractionate the components.

    • Monitor the fractions for the presence of PLM E using HPLC.

    • Pool the fractions containing PLM E and further purify using reversed-phase HPLC to obtain the pure compound.

3. HPLC Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of a PLM E standard.

  • Quantification: Generate a standard curve using a purified this compound standard of known concentrations.

Visualizations

Fermentation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Good_Biomass_Low_Titer Good Biomass, Low PLM E Titer Nutrient_Imbalance Nutrient Imbalance (e.g., C:N ratio) Good_Biomass_Low_Titer->Nutrient_Imbalance Is it... Suboptimal_pH Suboptimal pH Good_Biomass_Low_Titer->Suboptimal_pH Is it... Low_DO Low Dissolved Oxygen Good_Biomass_Low_Titer->Low_DO Is it... Optimize_Medium Optimize Medium (Carbon/Nitrogen Sources) Nutrient_Imbalance->Optimize_Medium Then... Control_pH Implement pH Control (6.5-8.0) Suboptimal_pH->Control_pH Then... Improve_Aeration Increase Aeration/ Agitation Low_DO->Improve_Aeration Then...

Caption: Troubleshooting logic for low this compound titers.

PLM_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_pks Core Synthesis cluster_post_pks Post-PKS Modification CHC_CoA Cyclohexanecarboxyl-CoA (Starter Unit) PKS Type I Polyketide Synthase (PKS) CHC_CoA->PKS Extender_Units Malonyl-CoA & Ethylmalonyl-CoA Extender_Units->PKS PLM_Core Phoslactomycin Core Structure PKS->PLM_Core Tailoring_Enzymes Tailoring Enzymes (e.g., P450s) PLM_Core->Tailoring_Enzymes PLM_Analogs Phoslactomycin Analogs (including PLM E) Tailoring_Enzymes->PLM_Analogs Experimental_Workflow Seed_Culture 1. Seed Culture (2-3 days) Production_Fermentation 2. Production Fermentation (5-7 days) Seed_Culture->Production_Fermentation Extraction 3. Extraction (Ethyl Acetate/Methanol) Production_Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification 4. Purification (Silica Gel & HPLC) Crude_Extract->Purification Pure_PLM_E Pure this compound Purification->Pure_PLM_E Analysis 5. Analysis (HPLC, MS, NMR) Pure_PLM_E->Analysis

References

Technical Support Center: Crystallization of Phoslactomycin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Phoslactomycin E.

Introduction to this compound

Phoslactomycins are a class of natural products isolated from Streptomyces species.[1] They are known as potent and selective inhibitors of serine/threonine protein phosphatases, such as protein phosphatase 2A (PP2A), which plays a crucial role in cell division and signal transduction.[1][2] This inhibitory activity makes them of significant interest for potential antitumor and antiviral applications.[2] this compound belongs to this family of complex polyketide natural products. Obtaining high-quality crystals of this compound is a critical step for structural elucidation and further drug development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Crystallization Issues

Q1: I am not getting any crystals. What are the initial troubleshooting steps?

A1: A complete lack of crystal formation, often characterized by clear drops in your crystallization experiments, typically suggests that the concentration of this compound is too low.[3] The initial and most critical variable to optimize is the starting concentration of your molecule.[3]

  • Increase Concentration: Systematically increase the concentration of this compound in your crystallization trials.

  • Purity Check: Ensure the purity of your this compound sample is greater than 95%. Impurities can significantly hinder crystal lattice formation.[4] Consider an additional purification step, such as chromatography, if purity is a concern.[5]

  • Solvent Selection: The choice of solvent is critical. Experiment with a range of solvents to find one in which this compound has moderate solubility.

Q2: My crystallization attempts are resulting in amorphous precipitate instead of crystals. What should I do?

A2: The formation of a brown amorphous precipitate often indicates that the concentration of this compound is too high, or the molecule may be unstable and prone to aggregation under the tested conditions.[3]

  • Decrease Concentration: Try lowering the initial concentration of this compound.

  • Temperature Control: Rapid temperature changes can lead to precipitation. Ensure a slow and controlled temperature gradient if using cooling crystallization. Temperature significantly affects solubility and can influence nucleation and crystal growth rates.[6]

  • pH Adjustment: The pH of the solution can impact the charge state of the molecule, affecting its solubility and stability.[6] Experiment with a pH gradient to find the optimal condition.

Crystal Quality and Morphology

Q3: I am getting crystals, but they are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: The formation of many small or needle-like crystals suggests that the nucleation rate is too high.[7] To obtain larger crystals, you need to slow down the crystallization process.

  • Reduce Supersaturation: Lower the concentration of either the this compound or the precipitant to reduce the level of supersaturation.[7]

  • Temperature Optimization: Slower temperature changes can promote the growth of larger crystals.

  • Additive Screening: The use of additives can sometimes influence crystal habit and promote the growth of thicker, more well-defined crystals.[7]

  • Seeding: Introducing microcrystals (seeds) from a previous experiment can provide a template for larger crystal growth and reduce the number of nucleation events.

Q4: My crystals appear to be twinned or have lattice defects. What could be the cause?

A4: Crystal twinning occurs when two separate crystal lattices grow from the same point, while lattice strain can be caused by the incorporation of impurities.

  • Improve Purity: This is often the most effective solution. Ensure all solutions, including the solvent and any additives, are filtered through a 0.22-micron filter.[7] Re-purifying your this compound sample may be necessary.[7]

  • Optimize Growth Conditions: Slower crystallization can sometimes reduce the incidence of twinning.

Polymorphism

Q5: I have obtained crystals, but they seem to have different morphologies under similar conditions. Could this be polymorphism?

A5: Yes, this could be an indication of polymorphism, which is the ability of a compound to crystallize in multiple forms.[8] Different polymorphs can have distinct physicochemical properties.[8]

  • Controlled Crystallization: To favor a specific polymorph, it is crucial to maintain consistent experimental conditions, including solvent, temperature, and saturation level.

  • Characterization: Each crystal form should be independently analyzed to determine its structure and properties.

Data Presentation: Crystallization Screening Parameters

Below are example tables outlining systematic screening approaches for this compound crystallization.

Table 1: Solvent System Screening

Solvent System (v/v)This compound Conc. (mg/mL)Temperature (°C)Observation
Methanol/Water (9:1)54Clear Solution
Methanol/Water (9:1)104Small Needles
Methanol/Water (9:1)154Precipitate
Acetonitrile/Water (8:2)520Clear Solution
Acetonitrile/Water (8:2)1020Plates
Acetone/Hexane (1:1)5Room TempClear Solution
Acetone/Hexane (1:1)10Room TempOily Precipitate

Table 2: Temperature Gradient Screening

Solvent SystemThis compound Conc. (mg/mL)Initial Temp (°C)Final Temp (°C)Ramp Rate (°C/hr)Observation
Acetonitrile/Water (8:2)104041Large Plates
Acetonitrile/Water (8:2)104045Small Needles
Methanol/Water (9:1)83040.5Single Crystals
Methanol/Water (9:1)83042Polycrystalline mass

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)

  • Prepare Reservoir Solution: Fill the wells of a crystallization plate with 500 µL of the reservoir solution (precipitant solution).

  • Prepare the Drop: On a siliconized cover slip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

  • Seal the Well: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: Water will slowly diffuse from the drop to the reservoir, increasing the concentration of this compound and the precipitant in the drop, leading to crystallization.

  • Incubation: Incubate the plate at a constant temperature and observe regularly for crystal growth.

Protocol 2: Slow Evaporation Crystallization

  • Prepare a Saturated Solution: Dissolve this compound in a suitable solvent or solvent mixture until it is close to saturation at a given temperature.

  • Filter the Solution: Filter the solution through a 0.22-micron filter into a clean vial.

  • Allow for Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Observation: Monitor the vial for the formation of crystals as the solvent evaporates and the concentration of this compound increases.

Visualizations

G Troubleshooting this compound Crystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome clear_drops Clear Drops outcome->clear_drops No Crystals precipitate Amorphous Precipitate outcome->precipitate Precipitate crystals Crystals Formed outcome->crystals Crystals increase_conc Increase this compound Concentration clear_drops->increase_conc check_purity Check Purity (>95%) clear_drops->check_purity decrease_conc Decrease this compound Concentration precipitate->decrease_conc optimize_temp Optimize Temperature (Slower Gradient) precipitate->optimize_temp analyze_quality Analyze Crystal Quality crystals->analyze_quality increase_conc->start check_purity->start decrease_conc->start optimize_temp->start good_quality High-Quality Crystals analyze_quality->good_quality Good poor_quality Poor Quality (Small, Needles, Twinned) analyze_quality->poor_quality Poor optimize_growth Optimize Growth Conditions: - Slower Crystallization - Additive Screening - Seeding poor_quality->optimize_growth optimize_growth->start G Logical Flow for Crystallization Strategy Selection start Define Crystallization Goal: Structural Analysis vs. Bulk Material solubility_screen Perform Solubility Screening start->solubility_screen select_method Select Crystallization Method solubility_screen->select_method vapor_diffusion Vapor Diffusion select_method->vapor_diffusion Small amount of material slow_evaporation Slow Evaporation select_method->slow_evaporation Good solubility in a volatile solvent cooling Slow Cooling select_method->cooling Temperature-dependent solubility execute_screen Execute High-Throughput Screen vapor_diffusion->execute_screen slow_evaporation->execute_screen cooling->execute_screen analyze_hits Analyze Initial Hits execute_screen->analyze_hits optimize Optimize Conditions analyze_hits->optimize scale_up Scale-Up Crystallization optimize->scale_up characterize Characterize Crystals scale_up->characterize

References

Technical Support Center: Optimizing Phoslactomycin E Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Phoslactomycin E (PLM E) in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound belongs to the phoslactomycin class of natural products, which are potent inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that regulates various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] By inhibiting PP2A, phoslactomycins lead to the hyperphosphorylation of multiple downstream protein targets, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] Phoslactomycin A (PLM A) has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue.[2]

Q2: I cannot find specific IC50 values for this compound in my cell line of interest. What is a good starting concentration?

Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature.[3] However, data from related phoslactomycin analogs can provide a useful starting point for your dose-response experiments.

For initial experiments, a broad concentration range is recommended, followed by a narrower range around the estimated IC50. A typical starting range could be from 0.1 µM to 50 µM.

Q3: My this compound solution appears to have precipitated after dilution in cell culture medium. What should I do?

It is common for compounds dissolved in a high-concentration organic solvent stock (like DMSO) to precipitate when diluted into an aqueous solution like cell culture medium.[4]

  • Recommended Action: After diluting the PLM E stock solution into your medium, ensure thorough mixing by vortexing or gentle sonication.[4] Warming the solution briefly to 37°C may also aid in redissolving any precipitate.[4] Always perform a visual inspection of the medium for any particulate matter before adding it to your cells. It is also advisable to prepare fresh dilutions for each experiment.

Q4: I am observing inconsistent results between experiments. What could be the cause?

Inconsistent results can stem from several factors related to the handling and stability of this compound.

  • pH of Culture Medium: The stability of phoslactomycins is pH-dependent. A study on Phoslactomycin B found it to be most stable at a pH of 6.63.[5] Both acidic and basic conditions can lead to its degradation, resulting in products with significantly reduced biological activity.[5] Ensure your cell culture medium is properly buffered and its pH is stable throughout the experiment.

  • Storage and Handling: Phoslactomycins should be stored as a solid at -20°C, protected from light and moisture. For stock solutions in solvents like DMSO, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence the cellular response to a compound. Maintain consistent cell culture practices to ensure reproducibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect of PLM E at expected concentrations. 1. Degradation of PLM E: Improper storage or handling, or instability in the experimental medium. 2. Sub-optimal concentration: The effective concentration for your specific cell line and assay is higher than tested. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms.1. Prepare fresh stock solutions and dilutions. Ensure the pH of your assay buffer is near neutral.[5] 2. Perform a broad dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the effective concentration range. 3. Consider using a different cell line or a positive control inhibitor of PP2A (e.g., Okadaic Acid) to confirm assay validity.
High background or off-target effects observed. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Non-specific binding: At very high concentrations, PLM E may interact with other cellular targets.1. Ensure the final concentration of the solvent in your assay is low (typically ≤ 0.5%) and include a vehicle-only control.[6] 2. Titrate down the concentration of PLM E. If off-target effects are suspected, consider using a lower, more specific concentration in combination with other agents or validating key results with a secondary PP2A inhibitor.
Variability in results across different wells of the same experiment. 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the outer edges of the plate can concentrate the compound. 3. Incomplete dissolution of PLM E: Precipitate in some wells leading to lower effective concentrations.1. Ensure a homogenous cell suspension and careful pipetting. 2. Avoid using the outermost wells of the plate for data collection or ensure proper humidification of the incubator. 3. Visually inspect each well after adding the PLM E solution to ensure it is fully dissolved.

Data Presentation

Table 1: In Vitro Activity of Phoslactomycin Analogs

CompoundTarget/Cell LineIC50
Phoslactomycin AL1210 Leukemia0.46 µM[3]
Phoslactomycin FProtein Phosphatase 2A (in vitro assay)4.7 µM[7]
Phoslactomycins B-FL1210 LeukemiaNot readily available in reviewed literature[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[8] For cell-based assays, DMSO is a common choice.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Procedure: a. Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. c. Vortex or sonicate the solution until the compound is completely dissolved.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest PLM E concentration). b. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PLM E or the vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. d. Carefully remove the medium containing MTT. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_plm Prepare PLM E Stock (e.g., 10 mM in DMSO) treat_cells Treat Cells with Serial Dilutions of PLM E prep_plm->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan Crystals (add DMSO) add_mtt->dissolve read_abs Read Absorbance (570 nm) dissolve->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

pp2a_pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes PLM_E This compound PP2A PP2A Holoenzyme PLM_E->PP2A Inhibition Akt Akt PP2A->Akt Dephosphorylation cMyc c-Myc PP2A->cMyc Dephosphorylation Apoptosis Apoptosis PP2A->Apoptosis Promotes p_Akt p-Akt (S473) Proliferation Proliferation p_Akt->Proliferation p_cMyc p-c-Myc (S62) p_cMyc->Proliferation Akt->p_Akt Phosphorylation cMyc->p_cMyc Phosphorylation

Caption: Simplified signaling pathway of PP2A inhibition by this compound.

References

Phoslactomycin E degradation products and their activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoslactomycin E (PLM-E).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PLM-E) is a member of the Phoslactomycin (PLM) family of natural products, which are polyketides produced by several species of Streptomyces.[1] The primary mechanism of action for phoslactomycins is the inhibition of the serine/threonine protein phosphatase 2A (PP2A).[2][3] PP2A is a crucial enzyme involved in regulating various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[4][5] By inhibiting PP2A, phoslactomycins modulate these pathways, leading to their observed biological activities.

Q2: What are the known biological activities of this compound?

Phoslactomycins, as a class of compounds, are known to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects.[3] While specific quantitative data for this compound is limited in the public domain, the activity is attributed to its potent inhibition of PP2A. For instance, Phoslactomycin F has been shown to inhibit PP2A with an IC50 of 4.7 µM.[2]

Q3: What are the likely degradation products of this compound?

  • Acidic Conditions: Under acidic conditions, PLM-E is likely to undergo dehydration, potentially forming a C9-C11 phosphorinane derivative and other dehydration products where an additional double bond is introduced into the carbon skeleton.

  • Basic Conditions: Under basic conditions, the α,β-unsaturated lactone ring is susceptible to hydrolysis. This would lead to the opening of the lactone ring to form a hydroxy acid.

  • Dephosphorylation: Enzymatic or chemical dephosphorylation can lead to the formation of lactomycin-like compounds.

Q4: What is the biological activity of this compound degradation products?

The major degradation products of Phoslactomycin B, formed under both acidic and basic conditions, have been shown to have dramatically reduced antifungal activity. It is highly probable that the corresponding degradation products of PLM-E would also exhibit significantly lower PP2A inhibitory and antifungal activity. However, dephosphorylated derivatives, known as lactomycins, have been found to inhibit Cathepsin B, a cysteine protease implicated in cancer progression.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or lower than expected bioactivity of this compound.

  • Possible Cause 1: Degradation of the compound. Phoslactomycins are susceptible to degradation, particularly at non-neutral pH and elevated temperatures.

    • Troubleshooting Steps:

      • Verify pH of solutions: Ensure that all buffers and media used for storing or testing PLM-E are at or near a neutral pH. A study on Phoslactomycin B found it to be most stable at pH 6.63.

      • Control temperature: Store stock solutions of PLM-E at -20°C or lower and minimize the time spent at room temperature. Avoid repeated freeze-thaw cycles.

      • Analyze for degradation: Use analytical techniques such as HPLC-MS to check for the presence of degradation products in your sample.[6][7] A shift in the retention time or the appearance of new peaks could indicate degradation.

  • Possible Cause 2: Inaccurate concentration of the stock solution.

    • Troubleshooting Steps:

      • Re-verify solvent compatibility and solubility.

      • Confirm the concentration: If possible, use a validated analytical method (e.g., HPLC with a standard curve) to accurately determine the concentration of your PLM-E stock solution.

Issue 2: Difficulty in detecting and identifying degradation products.

  • Possible Cause 1: Inappropriate analytical method. The degradation products may have different physicochemical properties than the parent compound, making them difficult to detect with the same method.

    • Troubleshooting Steps:

      • Optimize HPLC-MS method: Develop a gradient elution method that can separate compounds with a range of polarities.[8][9] Use a mass spectrometer to identify the molecular weights of potential degradation products.

      • Use multiple detection methods: In addition to UV detection, consider using a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) which are more universal for detecting compounds without a strong chromophore.[6]

  • Possible Cause 2: Low abundance of degradation products.

    • Troubleshooting Steps:

      • Forced degradation studies: Intentionally degrade a sample of PLM-E under controlled harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to generate a higher concentration of the degradation products for easier identification.[10]

Data Presentation

Table 1: Summary of Biological Activity for Phoslactomycins and Related Compounds

CompoundTargetActivity MetricValueReference(s)
Phoslactomycin APP2AIC5030 nM[11]
Phoslactomycin FPP2AIC504.7 µM[2]
Phoslactomycins (general)PP2AWeaker inhibitors than Fostriecin-[12]
Lactomycin ACathepsin BIC504.5 µg/mLNot found in search results
Lactomycin BCathepsin BIC500.8 µg/mLNot found in search results
Lactomycin CCathepsin BIC501.6 µg/mLNot found in search results
Acid/Base Degradation Products of PLM-BAntifungalActivityDramatically reducedNot found in search results

Note: Specific IC50 values for this compound were not available in the searched literature. The data for other phoslactomycins are provided for comparison.

Experimental Protocols

1. General Protocol for this compound Stability Analysis by HPLC-MS

This protocol provides a general framework for assessing the stability of PLM-E under various conditions.

  • Materials:

    • This compound

    • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

    • Buffers of various pH values (e.g., phosphate (B84403), acetate)

    • HPLC system with a C18 column

    • Mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • Method:

    • Sample Preparation: Prepare a stock solution of PLM-E in a suitable solvent (e.g., methanol or DMSO). Dilute the stock solution in the desired buffer (e.g., pH 2, 4, 7, 9) to a final concentration suitable for HPLC analysis.

    • Incubation: Incubate the samples at different temperatures (e.g., room temperature, 37°C, 50°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

    • HPLC-MS Analysis:

      • Inject the samples onto the HPLC system.

      • Use a gradient elution, for example, starting with a high percentage of aqueous solvent and increasing the organic solvent percentage over time.

      • Monitor the elution of PLM-E and its potential degradation products using both UV and MS detectors.

    • Data Analysis:

      • Quantify the peak area of PLM-E at each time point to determine the degradation rate.

      • Analyze the mass spectra of new peaks to identify the molecular weights of the degradation products.

2. PP2A Inhibition Assay

This is a generalized protocol based on commercially available kits.[4]

  • Materials:

    • Recombinant human PP2A

    • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP)

    • Assay buffer

    • This compound (and other inhibitors as controls)

    • 96-well microplate

    • Microplate reader

  • Method:

    • Add assay buffer, PP2A enzyme, and varying concentrations of this compound to the wells of a 96-well plate.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the absorbance or fluorescence of the product at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of PLM-E and determine the IC50 value.

3. Cathepsin B Inhibition Assay

This is a generalized protocol based on commercially available kits for screening potential inhibitors like lactomycins.[2][13][14]

  • Materials:

    • Recombinant human Cathepsin B

    • Fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC)

    • Assay buffer

    • Test compound (e.g., dephosphorylated PLM-E)

    • Known Cathepsin B inhibitor (e.g., E-64) as a positive control

    • 96-well black microplate

    • Fluorescence microplate reader

  • Method:

    • Activate Cathepsin B according to the manufacturer's instructions (often requires a reducing agent like DTT).

    • Add the assay buffer, activated Cathepsin B, and varying concentrations of the test compound to the wells of the microplate.

    • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 400/505 nm).

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.

Mandatory Visualizations

Phoslactomycin_Degradation_Pathway cluster_acid Acidic Conditions (e.g., pH < 4) cluster_base Basic Conditions (e.g., pH > 8) cluster_dephosphorylation Dephosphorylation PLM_E This compound Dehydration_Products Dehydration Products (e.g., C9-C11 phosphorinane derivative) PLM_E->Dehydration_Products Degrades to Hydrolyzed_Product Hydrolyzed Product (Open Lactone Ring) PLM_E->Hydrolyzed_Product Degrades to Lactomycin_E Lactomycin E (Dephosphorylated PLM-E) PLM_E->Lactomycin_E Can be converted to Reduced_Activity1 Reduced Antifungal/PP2A Activity Dehydration_Products->Reduced_Activity1 Leads to Reduced_Activity2 Reduced Antifungal/PP2A Activity Hydrolyzed_Product->Reduced_Activity2 Leads to Cathepsin_B_Inhibition Cathepsin B Inhibition Lactomycin_E->Cathepsin_B_Inhibition Gains

Caption: Inferred degradation pathways of this compound.

PP2A_Signaling_Pathway_Inhibition PLM_E This compound PP2A PP2A PLM_E->PP2A Inhibits Akt Akt PP2A->Akt Dephosphorylates Bcl2 Bcl-2 PP2A->Bcl2 Dephosphorylates Cdc25 Cdc25 PP2A->Cdc25 Dephosphorylates Other Other Proteins PP2A->Other Dephosphorylates Akt_p p-Akt Akt_p->Akt Bcl2_p p-Bcl-2 Bcl2_p->Bcl2 Cdc25_p p-Cdc25 Cdc25_p->Cdc25 Other_p Other p-Proteins Other_p->Other Apoptosis Apoptosis Akt->Apoptosis Promotes Bcl2->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Cdc25->CellCycleArrest Prevents

Caption: Inhibition of the PP2A signaling pathway by this compound.

Experimental_Workflow_Stability cluster_analysis Analysis start Start: Prepare PLM-E Stock Solution prep_samples Prepare Samples in Different Buffers (e.g., pH 2, 4, 7, 9) start->prep_samples incubation Incubate at Various Temperatures and Time Points prep_samples->incubation hplc_ms HPLC-MS Analysis incubation->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis quantify Quantify PLM-E Peak Area (Determine Degradation Rate) data_analysis->quantify identify Identify Degradation Products (Analyze Mass Spectra) data_analysis->identify end End: Stability Profile Determined quantify->end identify->end

Caption: Experimental workflow for this compound stability analysis.

References

Technical Support Center: Phoslactomycin E Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoslactomycin E and investigating potential resistance mechanisms in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound in fungi?

A1: this compound is a potent inhibitor of serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial enzyme involved in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and stress responses.[2][3][4][5][6][7] By inhibiting PP2A, this compound disrupts these essential functions, leading to fungal cell growth inhibition and death.

Q2: My fungal strain is showing unexpected resistance to this compound. What are the potential mechanisms?

A2: While direct resistance mechanisms to this compound are still under investigation, based on its mode of action as a PP2A inhibitor, several potential mechanisms could be at play:

  • Target Modification: Mutations in the genes encoding the catalytic subunit of PP2A (e.g., PPH21, PPH22 in Saccharomyces cerevisiae) could alter the drug-binding site, reducing the inhibitory effect of this compound.[8][9]

  • Target Overexpression: Increased expression of the PP2A catalytic subunit could titrate the drug, requiring higher concentrations for effective inhibition.

  • Drug Efflux: Overexpression of multidrug resistance transporters, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, could actively pump this compound out of the cell, reducing its intracellular concentration.[10][11][12][13]

  • Alterations in Downstream Pathways: Changes in cellular pathways regulated by PP2A may compensate for the inhibitory effect of the drug. For example, deletion of the PP2A catalytic subunit gene PPH21 in Candida albicans has been shown to reduce drug resistance, suggesting a complex interplay between PP2A and resistance pathways.[2][3][4][5][6][7]

Q3: Are there known mutations in the PP2A catalytic subunit that confer resistance to inhibitors?

A3: While specific mutations conferring resistance to this compound have not been documented in the literature, temperature-sensitive mutations in the PPH22 gene of S. cerevisiae have been shown to affect cell wall integrity, actin cytoskeleton organization, and mitosis, highlighting the functional importance of this subunit.[8] Researchers can investigate potential resistance-conferring mutations by sequencing the PP2A catalytic subunit genes from their resistant fungal strains and comparing them to the wild-type sequence.

Q4: How can I determine if drug efflux is responsible for the observed resistance?

A4: You can investigate the role of efflux pumps by using efflux pump inhibitors in combination with this compound. A reversal of resistance in the presence of an inhibitor would suggest the involvement of efflux pumps. Additionally, fluorescent substrate accumulation assays can be used to measure the activity of these pumps.[12][13]

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in my experiments.
Possible Cause Troubleshooting Step
Inconsistent cell density Ensure a standardized and consistent inoculum size for all assays. Use a spectrophotometer or hemocytometer to accurately determine cell counts.
Variability in growth medium Use a consistent batch of growth medium for all experiments. Ensure the pH and nutrient composition are uniform.
Drug degradation Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light.
Incorrect assay endpoint Visually inspect wells under a microscope to confirm that a reduction in metabolic activity (e.g., in an XTT assay) corresponds to growth inhibition.
Calculation errors Use a standardized protocol for calculating IC50 values from dose-response curves. Ensure that the data is properly normalized.[14][15][16]
Problem: Difficulty generating a this compound-resistant fungal strain.
Possible Cause Troubleshooting Step
Insufficient selective pressure Gradually increase the concentration of this compound in a stepwise manner during serial passage experiments. This allows for the selection of mutants with intermediate resistance levels.
Low mutation rate Consider using a mutagenic agent (e.g., UV radiation or a chemical mutagen) to increase the frequency of mutations before selection. However, be aware that this may introduce multiple, unlinked mutations.
Fitness cost of resistance Resistance mutations may come with a fitness cost, causing the resistant strains to grow slower than the wild-type in the absence of the drug. Ensure that your screening protocol can identify slow-growing colonies.
Inappropriate screening method Use a gradient plating method to screen for a wide range of resistance levels simultaneously.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and IC50 of this compound

This protocol is adapted from standard antifungal susceptibility testing methods.

Materials:

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., YPD for yeast, RPMI for filamentous fungi)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay kit

Procedure:

  • Prepare Fungal Inoculum: Grow the fungal strain in liquid medium to the desired growth phase (e.g., mid-logarithmic phase). Wash the cells with sterile saline or PBS and adjust the cell density to a standardized concentration (e.g., 1 x 10^5 cells/mL).

  • Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. Include a drug-free control well.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungal strain for a defined period (e.g., 24-48 hours).

  • MIC Determination (Visual): The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.

  • IC50 Determination (XTT Assay):

    • Following incubation, add the XTT solution to each well according to the manufacturer's instructions.

    • Incubate the plate for an additional 2-4 hours to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

    • Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15][16]

Protocol 2: Generation of this compound-Resistant Fungal Strains

This protocol describes a method for generating resistant mutants through experimental evolution.[17]

Materials:

  • Wild-type fungal strain

  • Appropriate solid and liquid growth media

  • This compound

  • Sterile culture plates and flasks

Procedure:

  • Initial MIC Determination: Determine the MIC of the wild-type strain for this compound as described in Protocol 1.

  • Serial Passage in Liquid Culture:

    • Inoculate a liquid culture with the wild-type strain in the presence of a sub-lethal concentration of this compound (e.g., 0.5 x MIC).

    • Incubate the culture until it reaches stationary phase.

    • Transfer a small aliquot of this culture to a fresh medium containing a slightly higher concentration of this compound.

    • Repeat this process for multiple passages, gradually increasing the drug concentration.

  • Isolation of Resistant Clones:

    • After several passages, plate a dilution of the adapted culture onto solid medium containing a high concentration of this compound (e.g., 4-8 x the initial MIC).

    • Isolate individual colonies that grow on this selective medium.

  • Confirmation of Resistance:

    • Grow the isolated clones in drug-free medium for several generations to ensure the stability of the resistant phenotype.

    • Re-determine the MIC of the putative resistant clones to confirm their increased resistance to this compound.

Protocol 3: Site-Directed Mutagenesis of the PP2A Catalytic Subunit

This protocol allows for the introduction of specific mutations into the gene encoding the PP2A catalytic subunit to investigate their effect on this compound sensitivity.

Materials:

  • Fungal strain with a known genomic sequence for the PP2A catalytic subunit gene (e.g., PPH21 or PPH22 in S. cerevisiae)

  • Plasmid containing the wild-type PP2A gene

  • Site-directed mutagenesis kit

  • Primers containing the desired mutation

  • Competent fungal cells for transformation

Procedure:

  • Primer Design: Design primers that are complementary to the target sequence in the PP2A gene and contain the desired nucleotide change.

  • Mutagenesis PCR: Perform PCR using the plasmid containing the wild-type gene as a template and the mutagenic primers, following the instructions of the site-directed mutagenesis kit.

  • Transformation and Selection: Transform the resulting mutated plasmid into a fungal strain where the endogenous PP2A gene has been deleted. Select for transformants using an appropriate marker.

  • Sequence Verification: Isolate the plasmid from the transformants and sequence the PP2A gene to confirm the presence of the desired mutation.

  • Phenotypic Analysis: Assess the this compound sensitivity of the mutant strain using the MIC/IC50 determination protocol (Protocol 1) and compare it to the strain expressing the wild-type gene.

Visualizations

Phoslactomycin_E_Action PLME This compound PP2A Protein Phosphatase 2A (Catalytic Subunit) PLME->PP2A Inhibits CellularProcesses Essential Cellular Processes (Cell Cycle, Signal Transduction) PP2A->CellularProcesses Regulates GrowthInhibition Fungal Growth Inhibition CellularProcesses->GrowthInhibition Leads to

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_cell Fungal Cell cluster_mechanisms Resistance Mechanisms PLME_in This compound (intracellular) PP2A PP2A (Target) PLME_in->PP2A Inhibits EffluxPump Efflux Pump (e.g., ABC Transporter) PLME_in->EffluxPump PLME_out This compound (extracellular) EffluxPump->PLME_out Effluxes Drug PLME_out->PLME_in Enters cell Resistance Drug Resistance TargetMutation Target Mutation (Altered PP2A) TargetMutation->PP2A Alters TargetMutation->Resistance TargetOverexpression Target Overexpression (Increased PP2A) TargetOverexpression->PP2A Increases TargetOverexpression->Resistance EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increases EffluxUpregulation->Resistance

Caption: Potential resistance mechanisms to this compound.

Experimental_Workflow cluster_analysis Mechanism Investigation start Start: Wild-Type Fungal Strain mic_initial Determine Initial MIC (Protocol 1) start->mic_initial resistance_generation Generate Resistant Strain (Protocol 2) mic_initial->resistance_generation isolate_clones Isolate Resistant Clones resistance_generation->isolate_clones confirm_resistance Confirm Resistance (Re-determine MIC) isolate_clones->confirm_resistance end Resistant Strain for Further Study confirm_resistance->end seq_analysis Sequence PP2A Genes end->seq_analysis expression_analysis Analyze Gene Expression (qRT-PCR) end->expression_analysis efflux_assay Efflux Pump Assays end->efflux_assay

References

Validation & Comparative

A Comparative Guide to Phoslactomycin E and Fostriecin as PP2A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Phoslactomycin E and Fostriecin, two natural products recognized for their potent inhibition of Protein Phosphatase 2A (PP2A). This essential serine/threonine phosphatase plays a critical role in regulating a multitude of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate inhibitor for their specific needs.

Executive Summary

Fostriecin stands out as a highly potent and selective inhibitor of PP2A, with inhibitory concentrations in the low nanomolar range. In contrast, the Phoslactomycin family of compounds, including this compound, are generally considered to be weaker inhibitors, with IC50 values typically in the micromolar range. Both compounds exert their effects by interacting with the catalytic subunit of PP2A, leading to cell cycle arrest and induction of apoptosis. The choice between these inhibitors will largely depend on the required potency and the specific experimental context.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Fostriecin, focusing on their inhibitory activity against PP2A and their cytotoxic effects on cancer cell lines.

Table 1: Comparative Inhibitory Activity against PP2A

InhibitorTargetIC50 ValueSelectivity
Fostriecin PP2A1.4 nM - 3.2 nM[1]Highly selective for PP2A and PP4 over PP1 (>10,000-fold)[1]
This compound PP2AData not available for this compound specifically. Phoslactomycin F has an IC50 of 4.7 µM.[2] Phoslactomycins are generally weaker PP2A inhibitors than Fostriecin.[1]Selective for PP2A over PP1.[2]

Table 2: Comparative Cytotoxicity

InhibitorCell LineIC50 Value
Fostriecin L1210 LeukemiaNot readily available. However, it demonstrates marked cytotoxicity against many cancer cell lines.[1]
This compound L1210 LeukemiaData not available for this compound specifically. Phoslactomycin A has an IC50 of 0.46 µM.[3]

Mechanism of Action

Both Fostriecin and Phoslactomycin target the catalytic subunit of PP2A (PP2Ac). Evidence suggests that both compounds interact with a key cysteine residue, Cys-269, within the active site of PP2Ac.[4] This interaction inhibits the phosphatase activity of PP2A, leading to the hyperphosphorylation of numerous downstream protein substrates. The sustained phosphorylation of these substrates disrupts the normal regulation of critical cellular processes, most notably the cell cycle and apoptosis.

Impact on Cellular Signaling Pathways

The inhibition of PP2A by Fostriecin and this compound triggers significant downstream effects on cellular signaling cascades that govern cell proliferation and survival.

Cell Cycle Regulation

PP2A is a crucial regulator of the cell cycle, particularly at the G2/M transition. Inhibition of PP2A by compounds like Fostriecin leads to a G2-M phase arrest of the cell cycle. This is attributed to the sustained phosphorylation and activation of cyclin-dependent kinase 1 (Cdk1)/Cyclin B1 complex, a key driver of mitotic entry.

Cell Cycle Regulation by PP2A Inhibition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB1_inactive Cdk1/Cyclin B1 (inactive) Cdk1_CyclinB1_active Cdk1/Cyclin B1 (active) Cdk1_CyclinB1_inactive->Cdk1_CyclinB1_active dephosphorylated by Cdc25 Wee1 Wee1 Kinase Wee1->Cdk1_CyclinB1_inactive phosphorylates (inhibits) Cdc25 Cdc25 Phosphatase (inactive) Mitosis Mitotic Entry Cdk1_CyclinB1_active->Mitosis PP2A PP2A PP2A->Wee1 dephosphorylates (inactivates) PP2A->Cdc25 dephosphorylates (inactivates) Inhibitors Fostriecin or This compound Inhibitors->PP2A

PP2A inhibition leads to G2/M cell cycle arrest.
Apoptosis Induction

PP2A also plays a vital role in cell survival by dephosphorylating and inactivating pro-apoptotic proteins. By inhibiting PP2A, Fostriecin and this compound promote a pro-apoptotic state within the cell. This is achieved through the sustained phosphorylation and activation of proteins in the Bcl-2 family, leading to the activation of the intrinsic apoptosis pathway.

Apoptosis Induction by PP2A Inhibition cluster_survival Cell Survival cluster_apoptosis Apoptosis Bcl2 Bcl-2 (anti-apoptotic) Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Bad_inactive Bad (inactive) Bad_active p-Bad (active) Bad_active->Bcl2 inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Cascade Cytochrome_c->Caspases activates Apoptosis_outcome Apoptosis Caspases->Apoptosis_outcome PP2A PP2A PP2A->Bad_active dephosphorylates (inactivates) Inhibitors Fostriecin or This compound Inhibitors->PP2A

PP2A inhibition promotes the intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

PP2A Inhibition Assay (Colorimetric)

This assay measures the ability of an inhibitor to block the dephosphorylation of a synthetic substrate by PP2A.

PP2A Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified PP2A enzyme - Assay buffer - p-Nitrophenyl phosphate (B84403) (pNPP) - Inhibitor (Fostriecin or this compound) Mix Mix PP2A enzyme with varying concentrations of inhibitor in a 96-well plate. Incubate. Reagents->Mix Add_Substrate Add pNPP substrate to initiate the reaction. Incubate at 37°C. Mix->Add_Substrate Stop Stop the reaction with a stop solution (e.g., sodium carbonate). Add_Substrate->Stop Read Measure the absorbance at 405 nm. The yellow color is proportional to phosphatase activity. Stop->Read Calculate Calculate the percentage of inhibition and determine the IC50 value. Read->Calculate

Workflow for a colorimetric PP2A inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of purified PP2A enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA). Prepare serial dilutions of Fostriecin or this compound. The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the PP2A enzyme to each well. Add the serially diluted inhibitor to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding the pNPP substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate). The dephosphorylation of pNPP by PP2A produces p-nitrophenol, which has a yellow color.

  • Data Analysis: Measure the absorbance of each well at 405 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Methodology:

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or Fostriecin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound or Fostriecin at a concentration known to induce apoptosis for a specific time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.

Conclusion

Fostriecin is a significantly more potent inhibitor of PP2A than the phoslactomycins, exhibiting IC50 values in the low nanomolar range. This high potency translates to potent cytotoxic effects, including the induction of G2/M cell cycle arrest and apoptosis. While specific data for this compound is limited, the available information for related phoslactomycins suggests it is a less potent inhibitor.

For researchers requiring a highly potent and selective tool to study the consequences of acute PP2A inhibition, Fostriecin is the superior choice. This compound may be suitable for studies where a less potent inhibitor is desired or for comparative studies within the phoslactomycin class of natural products. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate and compare the effects of these inhibitors in their own experimental systems. Further research is warranted to fully elucidate the specific biological activities of this compound and to directly compare its efficacy against Fostriecin in a broader range of cancer cell lines.

References

A Comparative Guide to Phoslactomycin E and Cantharidin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two natural product-derived compounds, Phoslactomycin E and Cantharidin, which have garnered interest for their potential applications in cancer therapy. Both compounds share a common molecular target, Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling that acts as a tumor suppressor.[1] This comparison focuses on their mechanisms of action, presents available quantitative data on their efficacy, and outlines relevant experimental protocols to aid in the evaluation of their therapeutic potential.

Mechanism of Action: A Tale of Two PP2A Inhibitors

Cantharidin, a terpenoid isolated from blister beetles, and Phoslactomycins, a class of polyketides derived from Streptomyces species, exert their primary anticancer effects through the inhibition of serine/threonine protein phosphatases, most notably PP1 and PP2A.[1][2] The inhibition of PP2A is a key mechanism for their cytotoxic effects on cancer cells.[1] PP2A is a crucial regulator of numerous signaling pathways involved in cell growth, proliferation, and apoptosis.[1] By inhibiting PP2A, both Cantharidin and Phoslactomycins can lead to the hyperphosphorylation and subsequent dysregulation of downstream signaling proteins, ultimately triggering cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1]

Cantharidin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It can cause DNA damage and cell cycle arrest, typically at the G2/M phase.[2] While this compound's specific anticancer signaling pathways are less elucidated, its known role as a PP2A inhibitor suggests a similar mode of action, leading to the disruption of key cellular processes in cancer cells.[1]

Quantitative Data on Anticancer Efficacy

The available quantitative data for Cantharidin is more extensive than for this compound. The following tables summarize key efficacy metrics from in vitro studies. It is important to note the limited availability of specific data for this compound, and data for other Phoslactomycin analogues and the related PP2A inhibitor Fostriecin are included for a broader perspective.[1]

Table 1: In Vitro Cytotoxicity of Cantharidin Against Various Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)Exposure TimeReference
Hepatocellular Carcinoma (Hep 3B)2.236 h[3]
Breast Cancer (MCF-7)>100 (less sensitive)96 h[4]
Breast Cancer (MDA-MB-231)~1 (more sensitive)72 h[4]
Breast Cancer (SK-BR-3)~10096 h[4]

Table 2: In Vitro Cytotoxicity of Phoslactomycins and Related Compounds

CompoundCancer Cell LineIC50 Value (µM)Reference
Phoslactomycin AL1210 Leukemia0.46[1]
This compoundL1210 LeukemiaNot readily available[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of the test compound (e.g., Cantharidin, this compound) for a defined period (e.g., 24, 48, 72, 96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.[4]

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cancer cells are treated with the compound of interest at a specific concentration and for a defined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Cantharidin / this compound cluster_1 Cellular Target & Signaling Cascade cluster_2 Cellular Outcomes Compound Cantharidin or This compound PP2A PP2A Compound->PP2A Inhibition Pro_Survival_Proteins Pro-Survival Proteins (e.g., Akt, ERK) PP2A->Pro_Survival_Proteins Dephosphorylation (Inhibition) Apoptosis Apoptosis Pro_Survival_Proteins->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pro_Apoptotic_Proteins Pro-Apoptotic Proteins Pro_Apoptotic_Proteins->Apoptosis Activation

Caption: Simplified signaling pathway of Cantharidin and this compound.

Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Add varying concentrations of This compound or Cantharidin Seeding->Treatment Incubation Incubate for 24-96 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate IC50 values MTT_Assay->Data_Analysis End End: Comparative Efficacy Data Data_Analysis->End

Caption: General experimental workflow for IC50 determination.

Conclusion

Both this compound and Cantharidin show promise as potential anticancer agents due to their shared mechanism of inhibiting the key tumor suppressor, PP2A. Cantharidin has been more extensively studied, with a growing body of evidence supporting its cytotoxic effects against various cancer cell lines. While the direct anticancer data for this compound is currently limited, its known biochemical activity warrants further investigation. Future preclinical studies, particularly in vivo models, are essential to fully elucidate the therapeutic potential of this compound and to draw a more definitive comparison with Cantharidin for cancer therapy. This guide serves as a foundational resource for researchers to build upon in their exploration of these promising natural compounds.

References

A Comparative Guide to Cell Cycle Analysis by Flow Cytometry: Phoslactomycin E and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phoslactomycin E and other widely used chemical agents for inducing cell cycle arrest, with a focus on analysis by flow cytometry. Understanding how different compounds modulate the cell cycle is crucial for cancer research, drug discovery, and fundamental cell biology. This document offers detailed experimental protocols, quantitative data for comparison, and visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction to Cell Cycle Analysis

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Flow cytometry is a powerful technique to analyze the cell cycle by measuring the DNA content of individual cells within a population.[1][2] Cells in the G0/G1 phase have a diploid (2N) DNA content, cells in the S phase are actively replicating their DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a tetraploid (4N) DNA content. By treating cells with chemical agents that arrest the cell cycle at specific phases, researchers can study the mechanisms of cell cycle control and the effects of potential drug candidates.

This compound: A Potential Tool for G2/M Arrest

This compound belongs to a class of natural products known as phoslactomycins (PLMs), which are potent and selective inhibitors of Protein Phosphatase 2A (PP2A).[3][4] PP2A is a crucial serine/threonine phosphatase that plays a multifaceted role in regulating numerous cellular processes, including cell cycle progression.[5][6][7]

Mechanism of Action:

PP2A is a key regulator of the G2/M transition.[8] It acts by dephosphorylating and thereby regulating the activity of key cell cycle proteins. By inhibiting PP2A, this compound is hypothesized to maintain the phosphorylated, active state of proteins that promote entry into mitosis and/or the phosphorylated, inactive state of proteins that inhibit mitotic progression, ultimately leading to a G2/M phase arrest. This is analogous to the effects observed with other PP2A inhibitors like okadaic acid.[9]

While specific flow cytometry data for this compound in cell cycle analysis is not widely published, its known mechanism of action allows for a strong inference of its effects. Further empirical studies are needed to determine the optimal concentration and timing for inducing cell cycle arrest with this compound.

Comparison of Cell Cycle Arresting Agents

This section compares this compound with three commonly used alternative compounds that induce cell cycle arrest at different phases: Mimosine (G1 phase), Hydroxyurea (S phase), and Nocodazole (G2/M phase).

Compound Target/Mechanism of Action Typical Cell Cycle Arrest Phase Typical Concentration Range Typical Incubation Time Cell Type Examples
This compound (Hypothesized) Inhibitor of Protein Phosphatase 2A (PP2A)[3][10]G2/MTo be determined empiricallyTo be determined empirically-
Mimosine Plant amino acid, iron chelator; inhibits the initiation of DNA replication[11][12][13]Late G1[13][14]100 µM - 500 µM[13][15]12 - 24 hours[11][15]HeLa, EJ30, Human fibroblasts[11][13]
Hydroxyurea Inhibitor of ribonucleotide reductase, depleting dNTP pools and stalling DNA replication[16][17]G1/S boundary or early S phase[18][19]0.2 mM - 2 mM[20]16 - 24 hours[19]HEK293, NIH3T3, HeLa[18][19]
Nocodazole Microtubule depolymerizing agent; disrupts mitotic spindle formation, activating the spindle assembly checkpoint[21][22]G2/M[21][23]40 ng/mL - 1 µM[21][23]12 - 24 hours[21]HeLa, MDA-MB-468, hESCs[21]

Experimental Protocols

A generalized protocol for cell cycle analysis using flow cytometry is provided below. This protocol can be adapted for use with this compound and the alternative compounds by adjusting the concentration and incubation time as indicated in the table above.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Compound for inducing cell cycle arrest (this compound, Mimosine, Hydroxyurea, or Nocodazole)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Add the desired concentration of the cell cycle arresting agent to the culture medium. Incubate for the appropriate duration (see table above). Include an untreated control sample.

  • Cell Harvest:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Collect cells by centrifugation.

    • Suspension cells: Directly collect cells by centrifugation.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours for fixation.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizing the Pathways and Workflow

Signaling Pathway: Role of PP2A in G2/M Transition

The following diagram illustrates the central role of Protein Phosphatase 2A (PP2A) in regulating the G2/M transition of the cell cycle. Inhibition of PP2A by compounds like this compound can disrupt this process.

G2M_Transition cluster_G2 G2 Phase cluster_M M Phase CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Wee1 Wee1 Kinase Wee1->CDK1_CyclinB_inactive Phosphorylates (Inhibitory) Mitosis Mitosis CDK1_CyclinB_active->Mitosis Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB_inactive Dephosphorylates (Activating) PP2A PP2A PP2A->Cdc25 Dephosphorylates (Inhibitory) PhoslactomycinE This compound PhoslactomycinE->PP2A Inhibits

Caption: Role of PP2A in G2/M cell cycle transition.

Experimental Workflow: Cell Cycle Analysis

The following diagram outlines the key steps in performing cell cycle analysis using flow cytometry after treating cells with a chemical agent.

CellCycle_Workflow start Start cell_seeding 1. Seed Cells start->cell_seeding compound_treatment 2. Treat with Compound (e.g., this compound) cell_seeding->compound_treatment cell_harvest 3. Harvest Cells compound_treatment->cell_harvest fixation 4. Fix Cells (e.g., 70% Ethanol) cell_harvest->fixation staining 5. Stain with PI/RNase A fixation->staining flow_cytometry 6. Analyze by Flow Cytometry staining->flow_cytometry data_analysis 7. Analyze DNA Content Histogram flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for flow cytometry-based cell cycle analysis.

Conclusion

This guide provides a comparative framework for utilizing this compound and other established compounds for cell cycle analysis. While the precise conditions for this compound require empirical determination, its role as a PP2A inhibitor strongly suggests its utility as a tool for inducing G2/M arrest. The provided protocols and comparative data for Mimosine, Hydroxyurea, and Nocodazole offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate regulation of the cell cycle. The visualization of the underlying signaling pathway and experimental workflow further aids in the conceptual understanding and practical application of these techniques in cellular and cancer biology research.

References

Safety Operating Guide

Proper Disposal of Phoslactomycin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Phoslactomycin E, a potent respiratory sensitizer. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound is classified as a respiratory sensitizer, which may cause allergy or asthma symptoms or breathing difficulties if inhaled. Therefore, strict adherence to safety protocols is paramount.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo prevent inhalation of airborne particles, which can cause respiratory sensitization.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Body Protection Laboratory coatTo prevent contamination of personal clothing.

All handling of this compound, including weighing and preparation of solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Disposal Procedures: A Two-Pronged Approach

Two primary methods are recommended for the disposal of this compound waste: direct disposal as hazardous waste and chemical inactivation followed by disposal. The choice of method will depend on institutional policies and the volume of waste.

This is the most straightforward and recommended method for the disposal of this compound.

Step-by-Step Protocol for Direct Disposal:

  • Segregation: Collect all solid waste (e.g., contaminated vials, pipette tips, gloves) and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "this compound" and "Respiratory Sensitizer."

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local, regional, and national regulations.

For liquid waste, chemical inactivation can be an effective method to degrade this compound before disposal. This compound possesses a lactone ring structure, which is susceptible to hydrolysis under alkaline conditions. A study on the closely related Phoslactomycin B demonstrated that it undergoes base-catalyzed decomposition, primarily through the hydrolysis of its α,β-unsaturated lactone. Phoslactomycin B is most stable at pH 6.63 and degrades under both acidic and basic conditions.

Note: The following protocol is based on the known reactivity of similar lactone-containing compounds. It is strongly recommended to perform a small-scale test to validate the effectiveness of this procedure for this compound in your specific waste matrix before scaling up.

Step-by-Step Protocol for Chemical Inactivation:

  • Preparation: In a designated chemical fume hood, place the aqueous this compound waste in a suitable container (e.g., a borosilicate glass beaker) with a magnetic stir bar.

  • Basification: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to the waste until the pH is ≥ 10.

  • Hydrolysis: Continue stirring the solution at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the lactone ring. For larger quantities or more concentrated solutions, a longer reaction time may be necessary.

  • Neutralization: After the incubation period, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is between 6.0 and 8.0.

  • Disposal: The neutralized solution, now containing the hydrolyzed, inactive form of this compound, can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always check with your institution's EHS for final approval.

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate the contaminated space.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully collect the material with a scoop or other suitable tool, avoiding dust generation.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory decontaminant.

  • Waste Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag and dispose of it as hazardous waste.

Workflow and Decision Making

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Personal protective equipment for handling Phoslactomycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Phoslactomycin E. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the general properties of Phoslactomycins and related organophosphorus compounds. It is imperative to obtain a compound-specific SDS from your supplier before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organophosphorus compound. Compounds in this class can be hazardous and may act as enzyme inhibitors. The primary routes of exposure are inhalation, skin contact, and ingestion. Adherence to proper PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Required: Nitrile gloves (minimum thickness 5 mil or 0.13 mm). Recommended: Double-gloving (wearing two pairs of nitrile gloves).Protects against skin contact. Nitrile provides good resistance to organophosphorus compounds. Double-gloving offers additional protection against tears or punctures.
Eye & Face Protection Required: Safety glasses with side shields. Recommended: Chemical safety goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or powder dispersal.Prevents eye contact with the powder or solutions, which could cause serious irritation or absorption.
Skin & Body Protection Required: A long-sleeved lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood: A NIOSH-approved N95 or higher-rated respirator.Minimizes the risk of inhaling fine particles of the compound.

Safe Handling and Operational Workflow

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Designated Workspace (Cleaned & Uncluttered Fume Hood) don_ppe 2. Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe weigh 3. Weighing & Transfer (Inside Fume Hood, Gentle Handling) don_ppe->weigh dissolve 4. Solution Preparation (Slow Addition to Solvent) weigh->dissolve decontaminate 5. Decontaminate Workspace (Appropriate Solvent) dissolve->decontaminate doff_ppe 6. Doff PPE Correctly (Minimize Cross-Contamination) decontaminate->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash waste 8. Dispose of Waste (Follow Institutional & Local Regulations) wash->waste

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Antidote Information: Organophosphate poisoning is a medical emergency. Treatment often involves the administration of atropine (B194438) and pralidoxime (B1201516) (2-PAM) by medical professionals.[1][2] Provide the attending medical personnel with the specific name of the compound.

Disposal Plan

All waste containing this compound, including contaminated PPE, empty containers, and experimental solutions, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, sealed waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Chemical treatment with sodium hydroxide (B78521) or sodium hypochlorite (B82951) may be used for decontamination of equipment, but professional guidance should be sought.[3]

Physicochemical Data (Phoslactomycin Analogs)

PropertyValue
Molecular Formula C29H46NO10P
Molecular Weight 599.6 g/mol

This information is intended to supplement, not replace, a formal Safety Data Sheet. Always prioritize the information provided by the manufacturer.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.